molecular formula C30H52N7O17P3S B15549272 Nonanoyl-CoA-d17

Nonanoyl-CoA-d17

Katalognummer: B15549272
Molekulargewicht: 924.9 g/mol
InChI-Schlüssel: WLDUTYVSAGSKIV-AERBFUPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nonanoyl-CoA-d17 is a useful research compound. Its molecular formula is C30H52N7O17P3S and its molecular weight is 924.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H52N7O17P3S

Molekulargewicht

924.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanethioate

InChI

InChI=1S/C30H52N7O17P3S/c1-4-5-6-7-8-9-10-21(39)58-14-13-32-20(38)11-12-33-28(42)25(41)30(2,3)16-51-57(48,49)54-56(46,47)50-15-19-24(53-55(43,44)45)23(40)29(52-19)37-18-36-22-26(31)34-17-35-27(22)37/h17-19,23-25,29,40-41H,4-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23+,24?,25+,29-/m1/s1/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2

InChI-Schlüssel

WLDUTYVSAGSKIV-AERBFUPRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of Medium-Chain Acyl-CoAs in Cellular Metabolism and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain acyl-Coenzyme A (acyl-CoA) molecules, fatty acids with carbon chain lengths of 6 to 12, are central intermediates in cellular metabolism with profound implications for energy homeostasis, signaling, and the pathogenesis of metabolic diseases. Occupying a critical junction in fatty acid oxidation, their proper metabolism is essential for ATP production, particularly during periods of fasting or high energy demand. Beyond their bioenergetic role, medium-chain acyl-CoAs serve as substrates for post-translational modifications, influencing protein function and cellular regulation. This technical guide provides an in-depth exploration of the biological significance of medium-chain acyl-CoAs, detailing their metabolic pathways, their role in disease, and the experimental methodologies used for their investigation.

Introduction

Medium-chain fatty acids (MCFAs) are readily absorbed from the diet and are activated to their corresponding acyl-CoA thioesters within the cell. Unlike long-chain fatty acids, MCFAs can enter the mitochondria independently of the carnitine shuttle, facilitating their rapid oxidation. The resulting medium-chain acyl-CoAs are key substrates for the mitochondrial β-oxidation pathway, a catabolic process that sequentially shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2.[1][2] These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP. The liver also utilizes acetyl-CoA derived from medium-chain acyl-CoAs for ketogenesis, producing ketone bodies that serve as a vital energy source for extrahepatic tissues, such as the brain, during periods of low glucose availability.[1]

Metabolic Pathways Involving Medium-Chain Acyl-CoAs

Mitochondrial β-Oxidation

The catabolism of medium-chain acyl-CoAs occurs primarily in the mitochondrial matrix through a four-step enzymatic cycle.

The core reactions of β-oxidation are:

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein, catalyzes the initial and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA and reducing FAD to FADH2.[1] MCAD exhibits specificity for acyl chains of C6 to C12 length.[3]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.

  • Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter. This shortened acyl-CoA can then re-enter the β-oxidation spiral.

Beta_Oxidation_Pathway cluster_enzymes Enzymatic Steps MC_Acyl_CoA Medium-Chain Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA MC_Acyl_CoA->Trans_Enoyl_CoA Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA MCAD MCAD FADH2 FADH2 MCAD->FADH2 ECH Enoyl-CoA Hydratase HAD 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ HAD->NADH KT β-Ketothiolase FAD FAD FAD->MCAD H2O H₂O H2O->ECH NAD NAD⁺ NAD->HAD CoA CoA-SH CoA->KT

Caption: Mitochondrial β-oxidation of medium-chain acyl-CoAs.

Peroxisomal Oxidation

While mitochondria are the primary site for β-oxidation, peroxisomes also play a role, particularly in the initial breakdown of very-long-chain fatty acids. Peroxisomes can also oxidize medium-chain dicarboxylic acids. The first step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase, which, unlike acyl-CoA dehydrogenase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).

Protein Acylation: A Key Signaling Role

Beyond their metabolic functions, medium-chain acyl-CoAs are donors for the post-translational modification of proteins. Fatty acylation involves the covalent attachment of fatty acids to protein residues, which can modulate protein structure, function, subcellular localization, and protein-protein interactions. While myristoylation (C14) and palmitoylation (C16) are the most studied forms of fatty acylation, the attachment of medium-chain fatty acids, such as octanoate (B1194180) (C8) to ghrelin, is crucial for its biological activity. This modification is catalyzed by membrane-bound O-acyltransferases (MBOATs).

Clinical Significance: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

The critical role of medium-chain acyl-CoAs in metabolism is underscored by the genetic disorder Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive inborn error of metabolism caused by mutations in the ACADM gene, leading to impaired β-oxidation of medium-chain fatty acids. This is one of the most common inherited metabolic disorders, with an incidence of approximately 1 in 10,000 newborns in some populations.

Pathophysiology and Clinical Presentation

In individuals with MCADD, the inability to metabolize medium-chain acyl-CoAs leads to their accumulation and a subsequent deficiency in energy production, particularly during periods of fasting or illness. This results in the hallmark clinical presentation of hypoketotic hypoglycemia. The buildup of medium-chain acyl-CoAs and their derivatives, such as octanoylcarnitine (B1202733), can also lead to secondary carnitine deficiency and the accumulation of dicarboxylic acids due to their shunting into alternative oxidation pathways. Clinical manifestations can include lethargy, vomiting, seizures, and coma, and if left untreated, MCADD can lead to sudden infant death.

Diagnosis

The diagnosis of MCADD is primarily made through newborn screening programs that utilize tandem mass spectrometry (MS/MS) to detect elevated levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in dried blood spots. Confirmatory testing includes plasma acylcarnitine analysis, urine organic acid analysis for dicarboxylic acids, and urine acylglycine analysis. Molecular genetic testing of the ACADM gene can confirm the diagnosis. In some cases, measuring MCAD enzyme activity in cultured fibroblasts or lymphocytes is performed.

Parameter Finding in MCADD Reference
Plasma AcylcarnitineProminent elevation of C8-acylcarnitine (octanoylcarnitine); Lesser elevations of C6, C10, and C10:1-acylcarnitines.
Urine Organic AcidsElevated medium-chain dicarboxylic acids (adipic, suberic, sebacic).
Urine AcylglycinesElevated hexanoylglycine (B26119) and suberylglycine.
MCAD Enzyme ActivityTypically <10% of normal activity in cultured fibroblasts or leukocytes.

Table 1: Key Diagnostic Markers for MCADD.

MCADD_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) Tandem_MS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->Tandem_MS Elevated_C8 Elevated C8-Acylcarnitine? Tandem_MS->Elevated_C8 Confirmatory_Testing Confirmatory Testing Elevated_C8->Confirmatory_Testing Yes Normal Normal Elevated_C8->Normal No Plasma_Acylcarnitine Plasma Acylcarnitine Analysis Confirmatory_Testing->Plasma_Acylcarnitine Urine_Organic_Acids Urine Organic Acid Analysis Confirmatory_Testing->Urine_Organic_Acids Molecular_Testing ACADM Gene Sequencing Confirmatory_Testing->Molecular_Testing Diagnosis_Confirmed MCADD Diagnosis Confirmed Plasma_Acylcarnitine->Diagnosis_Confirmed Urine_Organic_Acids->Diagnosis_Confirmed Molecular_Testing->Diagnosis_Confirmed

Caption: Diagnostic workflow for MCADD.

Experimental Protocols for the Analysis of Medium-Chain Acyl-CoAs

The quantification of medium-chain acyl-CoAs in biological samples is challenging due to their low abundance and inherent instability. However, several robust methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most widely used technique.

Sample Preparation for Acyl-CoA Analysis

Proper sample handling and extraction are critical for accurate acyl-CoA measurement.

Protocol for Acyl-CoA Extraction from Tissues:

  • Tissue Homogenization: Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity. Weigh the frozen tissue (typically 50-100 mg).

  • Extraction Buffer: Homogenize the tissue on ice in an acidic extraction buffer, such as 10% trichloroacetic acid (TCA), to precipitate proteins and stabilize acyl-CoAs.

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₈]octanoyl-CoA) to the homogenate to correct for extraction efficiency and matrix effects.

  • Phase Separation: Perform a liquid-liquid extraction using an organic solvent system (e.g., methanol/chloroform) to separate the acyl-CoAs into the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used to separate acyl-CoAs based on their chain length and hydrophobicity.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA and its corresponding internal standard. A common neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety, can be used for screening for acyl-CoAs.

Acyl-CoA Precursor Ion (m/z) Product Ion (m/z)
Hexanoyl-CoA (C6)866.2359.1
Octanoyl-CoA (C8)894.3387.1
Decanoyl-CoA (C10)922.3415.1
Dodecanoyl-CoA (C12)950.4443.2

Table 2: Example MRM Transitions for Medium-Chain Acyl-CoAs.

LC_MS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (with Internal Standards) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion and Future Directions

Medium-chain acyl-CoAs are indispensable molecules in cellular metabolism and signaling. Their role as energy substrates is well-established, and the devastating consequences of their impaired metabolism in diseases like MCADD highlight their physiological importance. The expanding understanding of their involvement in protein acylation points to a broader regulatory function within the cell. Advances in analytical techniques, particularly mass spectrometry, have enabled more precise and comprehensive profiling of these critical metabolites, paving the way for a deeper understanding of their roles in health and disease. Future research in this area will likely focus on elucidating the full spectrum of proteins modified by medium-chain acylation and exploring the therapeutic potential of targeting medium-chain fatty acid metabolism in various pathological conditions.

References

The Role of Nonanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoyl-CoA, the coenzyme A derivative of nonanoic acid (a nine-carbon fatty acid), serves as a critical substrate for the study of mitochondrial beta-oxidation, particularly for understanding the metabolism of odd-chain fatty acids. Its catabolism provides valuable insights into cellular bioenergetics and the pathophysiology of various metabolic disorders. This technical guide provides an in-depth overview of the role of nonanoyl-CoA in mitochondrial beta-oxidation studies, complete with experimental protocols and data presentation.

The beta-oxidation of nonanoyl-CoA proceeds through a series of enzymatic reactions within the mitochondrial matrix, resulting in the sequential removal of two-carbon units in the form of acetyl-CoA. Due to its odd-numbered carbon chain, the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] The propionyl-CoA is then further metabolized via a separate pathway to succinyl-CoA, which can enter the Krebs cycle.[1] This unique metabolic fate makes nonanoyl-CoA an invaluable tool for investigating the intricacies of odd-chain fatty acid oxidation and its associated enzymatic machinery.

Metabolic Pathway of Nonanoyl-CoA Beta-Oxidation

The mitochondrial beta-oxidation of nonanoyl-CoA involves a cyclical four-step process catalyzed by a series of enzymes.

Nonanoyl_CoA_Beta_Oxidation cluster_cycle1 Cycle 1 Nonanoyl_CoA Nonanoyl-CoA (C9) Enoyl_CoA trans-Δ2-Nonenoyl-CoA Nonanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (MCAD) (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxynonanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketononanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Heptanoyl_CoA Heptanoyl-CoA (C7) Ketoacyl_CoA->Heptanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA1 ... ... Heptanoyl_CoA->... Propionyl-CoA Propionyl-CoA ...->Propionyl-CoA caption Fig 1. First cycle of Nonanoyl-CoA beta-oxidation.

Fig 1. First cycle of Nonanoyl-CoA beta-oxidation.

This cycle repeats, shortening the acyl-CoA chain by two carbons with each turn, producing acetyl-CoA in each cycle. After three cycles, the remaining three-carbon unit is propionyl-CoA.

Propionyl-CoA Metabolism

Propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. Finally, L-methylmalonyl-CoA is rearranged to form succinyl-CoA, which enters the Krebs cycle.[1]

Propionyl_CoA_Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA_D D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA_D Propionyl-CoA Carboxylase (Biotin, ATP) Methylmalonyl_CoA_L L-Methylmalonyl-CoA Methylmalonyl_CoA_D->Methylmalonyl_CoA_L Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_L->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle caption Fig 2. Propionyl-CoA metabolism pathway.

Fig 2. Propionyl-CoA metabolism pathway.

Quantitative Data from Mitochondrial Beta-Oxidation Studies

Direct quantitative data for nonanoyl-CoA oxidation is limited in publicly available literature. However, data from studies using similar medium-chain fatty acids, such as octanoyl-CoA (C8) and decanoate (B1226879) (C10), can provide valuable comparative insights.

SubstrateParameterValueOrganism/TissueReference
Octanoyl-CoAApparent Km for ADP (in presence of Pyruvate + Malate)34% of controlRat cardiac fibers[2]
Decanoic AcidApparent Km for ADP (in presence of Pyruvate + Malate)26% of controlRat cardiac fibers[2]
Octanoyl-CoAOxygen Consumption Rate (uncoupled)~150-200 nmol O2/min/mg proteinRat liver mitochondria[3]
Palmitoyl-CoAOxygen Consumption Rate (uncoupled)~100-150 nmol O2/min/mg proteinRat liver mitochondria[3]

Note: The values presented are illustrative and can vary significantly based on experimental conditions, tissue type, and species.

Experimental Protocols

Isolation of Mitochondria

A standard method for isolating mitochondria from tissues such as the liver or heart is differential centrifugation.

Mitochondrial_Isolation start Start: Tissue Homogenization (in isolation buffer) centrifuge1 Centrifugation (e.g., 600 x g, 10 min) start->centrifuge1 pellet1 Pellet 1 (Nuclei, unbroken cells) centrifuge1->pellet1 Discard supernatant1 Supernatant 1 centrifuge1->supernatant1 centrifuge2 Centrifugation (e.g., 8,000 x g, 15 min) supernatant1->centrifuge2 supernatant2 Supernatant 2 (Cytosol) centrifuge2->supernatant2 Save for cytosolic studies pellet2 Pellet 2 (Crude mitochondria) centrifuge2->pellet2 resuspend Resuspend in buffer pellet2->resuspend centrifuge3 Centrifugation (e.g., 8,000 x g, 15 min) resuspend->centrifuge3 pellet3 Final Mitochondrial Pellet centrifuge3->pellet3 end Resuspend for assays pellet3->end caption Fig 3. Workflow for mitochondrial isolation.

Fig 3. Workflow for mitochondrial isolation.

Protocol Details:

  • Homogenization: Mince fresh tissue and homogenize in ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

  • Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) for 15 minutes to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Pellet: Resuspend the final mitochondrial pellet in a suitable assay buffer for subsequent experiments.

Measurement of Mitochondrial Oxygen Consumption

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration and can be measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.[4][5][6]

Protocol using Seahorse XF Analyzer with Permeabilized Cells:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Permeabilization: On the day of the assay, replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., saponin (B1150181) or XF PMP) and the substrates of interest.

  • Substrate Addition: For measuring nonanoyl-CoA oxidation, the MAS should contain nonanoyl-CoA, L-carnitine, and malate.

  • Assay Protocol: Place the cell culture plate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[5]

InjectionCompoundEffectParameter Measured
1OligomycinInhibits ATP synthaseATP-linked respiration, Proton leak
2FCCPUncouples mitochondriaMaximal respiration, Spare respiratory capacity
3Rotenone/Antimycin AInhibit Complex I and IIINon-mitochondrial respiration
Analysis of Acylcarnitine Profiles

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) is a powerful technique to identify and quantify the intermediates of fatty acid oxidation.[7][8] This is particularly useful for studying inborn errors of metabolism.[4][9]

Protocol Outline:

  • Incubation: Incubate isolated mitochondria or cells with nonanoyl-CoA.

  • Extraction: Extract the acylcarnitines from the reaction mixture or cell lysate.

  • Derivatization (optional): Acylcarnitines may be derivatized to improve their chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis: Separate and detect the different acylcarnitine species using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the acylcarnitines based on their mass-to-charge ratio and fragmentation patterns. For nonanoyl-CoA metabolism, one would expect to see an increase in nonanoylcarnitine (C9), heptanoylcarnitine (B1235233) (C7), pentanoylcarnitine (C5), and propionylcarnitine (B99956) (C3).

Application in a Research Context

Nonanoyl-CoA is a valuable tool for:

  • Studying Odd-Chain Fatty Acid Metabolism: Its oxidation pathway directly elucidates the enzymatic steps involved in the breakdown of odd-chain fatty acids.

  • Investigating Inborn Errors of Metabolism: It can be used as a substrate to diagnose deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) or enzymes of the propionyl-CoA catabolic pathway.[10][11] In MCAD deficiency, the oxidation of nonanoyl-CoA would be impaired, leading to an accumulation of nonanoylcarnitine.

  • Drug Development: Nonanoyl-CoA can be used in screening assays to identify compounds that modulate fatty acid oxidation for therapeutic purposes.

Conclusion

Nonanoyl-CoA is a specialized but powerful substrate for probing the intricacies of mitochondrial beta-oxidation, particularly the metabolism of odd-chain fatty acids. While direct quantitative data for nonanoyl-CoA is not as abundant as for more common fatty acids, the experimental protocols and analytical techniques outlined in this guide provide a robust framework for its use in research and drug development. By leveraging these methods, scientists can gain deeper insights into cellular energy metabolism and the molecular basis of metabolic diseases.

References

An In-depth Technical Guide to the Isotopic Labeling Pattern of Nonanoyl-CoA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanoyl-CoA-d17, a deuterated form of nonanoyl-coenzyme A. It is designed to serve as an essential resource for researchers utilizing stable isotope-labeled internal standards for quantitative mass spectrometry in metabolic research and drug development. This document details the isotopic labeling pattern, provides key quantitative data for analytical method development, outlines a representative experimental protocol for its use, and illustrates relevant metabolic and experimental workflows.

Understanding the Isotopic Labeling

This compound is a heavy-labeled analog of nonanoyl-CoA, where 17 hydrogen atoms on the nonanoyl acyl chain have been replaced by deuterium (B1214612) (²H or D). The nonanoyl group is derived from nonanoic acid, a nine-carbon saturated fatty acid.

The chemical structure of the unlabeled nonanoyl chain is: CH₃(CH₂)₇CO-

The isotopic labeling pattern in this compound involves the substitution of all hydrogen atoms on this acyl chain with deuterium, resulting in the following structure: CD₃(CD₂)₇CO-

This complete deuteration of the fatty acid component provides a significant mass shift (+17 Da) from the endogenous, unlabeled Nonanoyl-CoA, making it an ideal internal standard for stable isotope dilution mass spectrometry assays. This method allows for precise and accurate quantification by correcting for variations during sample preparation, extraction, and instrument analysis.

Quantitative Data for Mass Spectrometry

The use of this compound as an internal standard requires specific parameters for mass spectrometer configuration, particularly for tandem mass spectrometry (MS/MS) applications using Multiple Reaction Monitoring (MRM). Acyl-CoA molecules characteristically undergo a neutral loss of the 507 Da adenosine (B11128) 3'-phosphate 5'-diphosphate moiety during collision-induced dissociation (CID) in positive ion mode. This known fragmentation pattern is foundational for setting up quantitative assays.

Below is a summary of the essential mass spectrometry parameters for both the analyte (Nonanoyl-CoA) and the internal standard (this compound).

ParameterNonanoyl-CoA (Analyte)This compound (Internal Standard)Notes
Molecular Formula C₃₀H₅₂N₇O₁₇P₃SC₃₀H₃₅D₁₇N₇O₁₇P₃S
Monoisotopic Mass 907.23924.34Calculated based on the most abundant isotopes.
Molecular Weight 907.78 g/mol 924.86 g/mol Average molecular weight.
Precursor Ion [M+H]⁺ (m/z) 908.24925.35Theoretical m/z for the singly charged ion.
Product Ion (m/z) 401.24418.35Calculated based on the neutral loss of 507 Da.
MRM Transition 908.2 -> 401.2925.3 -> 418.3For use in triple quadrupole mass spectrometers.
Typical Retention Time (RT) 8-12 min8-12 minHighly dependent on the specific LC method. The deuterated standard co-elutes with the analyte.
Limit of Detection (LOD) 1-10 fmolN/AIllustrative range based on similar acyl-CoA analyses.
Limit of Quantification (LOQ) 5-25 fmolN/AIllustrative range based on similar acyl-CoA analyses.

Note: Retention Time, LOD, and LOQ are highly dependent on the liquid chromatography system, mass spectrometer sensitivity, and sample matrix. The values provided are illustrative and should be experimentally determined for each specific assay.

Experimental Protocols

The following section details a representative protocol for the quantification of Nonanoyl-CoA in a biological matrix (e.g., cultured cells or tissue homogenate) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Acids/Buffers: Formic acid, ammonium (B1175870) acetate (B1210297).

  • Internal Standard (IS): this compound solution of a known concentration.

  • Extraction Buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v).

  • Sample Reconstitution Solvent: 50% Methanol in 50 mM ammonium acetate (pH 7).

  • Biological Samples: Cell pellets or tissue samples, stored at -80°C.

  • Equipment: Homogenizer, refrigerated centrifuge, vacuum concentrator (e.g., SpeedVac), liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation and Extraction
  • Sample Quenching and Lysis:

    • For a 10 cm plate of adherent cells, aspirate the medium, wash twice with ice-cold PBS. Add 1 mL of ice-cold extraction buffer. For tissue, use ~20 mg of frozen tissue ground in liquid nitrogen and add a 20-fold excess of ice-cold extraction buffer.

    • Spike the samples with a known amount of this compound internal standard solution. The amount should be comparable to the expected endogenous level of nonanoyl-CoA.

    • Homogenize the sample thoroughly (e.g., using a probe sonicator or bead beater) on ice.

  • Protein Precipitation and Clarification:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

    • Dry the supernatant completely using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

    • Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nonanoyl-CoA: 908.2 -> 401.2

      • This compound: 925.3 -> 418.3

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the analyte (Nonanoyl-CoA) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Prepare a calibration curve using known concentrations of unlabeled Nonanoyl-CoA standard spiked with the same fixed amount of the internal standard.

  • Plot the peak area ratio against the concentration of the standard to generate a linear regression curve.

  • Determine the concentration of Nonanoyl-CoA in the biological samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Nonanoyl-CoA

Nonanoyl-CoA, as an odd-chain fatty acyl-CoA, undergoes mitochondrial beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. Due to its odd number of carbons, the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the Krebs cycle.

Beta_Oxidation_Nonanoyl_CoA NonanoylCoA Nonanoyl-CoA (C9) Cycle1 β-Oxidation (3 Cycles) NonanoylCoA->Cycle1 PropionylCoA Propionyl-CoA (C3) Cycle1->PropionylCoA 1 molecule AcetylCoA Acetyl-CoA (C2) Cycle1->AcetylCoA 3 molecules SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA->Krebs

Beta-oxidation pathway of Nonanoyl-CoA.
Experimental Workflow for Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying an endogenous analyte using a stable isotope-labeled internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Cells, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract Extraction of Acyl-CoAs (Lysis & Protein Precipitation) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Acquisition (Peak Area Integration) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Generate Calibration Curve CalCurve->Concentration

Workflow for stable isotope dilution LC-MS/MS.

Navigating Cellular Landscapes: A Technical Guide to Nonanoyl-CoA-d17 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the stable isotope-labeled compound, Nonanoyl-CoA-d17, in the field of metabolic flux analysis (MFA). While direct, published applications of this compound are not yet widespread, this document extrapolates from established methodologies using other deuterated fatty acids to provide a comprehensive framework for its use. By tracing the metabolic fate of this odd-chain fatty acyl-CoA, researchers can gain unprecedented insights into cellular energy metabolism, lipid biosynthesis, and the pathophysiology of various metabolic diseases.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of how cells process nutrients and maintain homeostasis.[1] The core principle of isotope-assisted MFA involves introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H or d), into a biological system and tracking its incorporation into downstream metabolites.[1][2] The pattern and extent of isotope labeling in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can be used to calculate the rates of intracellular metabolic pathways.[2]

Deuterium-labeled compounds are valuable tracers in metabolic research.[3] The use of deuterated water (D₂O) or deuterated substrates allows for the investigation of various metabolic pathways, including de novo lipogenesis, fatty acid oxidation, and gluconeogenesis.[3]

This compound: A Unique Probe for Odd-Chain Fatty Acid Metabolism

Nonanoyl-CoA is the activated form of nonanoic acid, a nine-carbon saturated fatty acid. As an odd-chain fatty acid, its metabolism converges with central carbon metabolism in a distinct manner compared to the more common even-chain fatty acids. The terminal three-carbon unit of odd-chain fatty acids is catabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. This provides an anaplerotic source for the TCA cycle, replenishing its intermediates.

By using the deuterated form, this compound, where 17 hydrogen atoms on the acyl chain are replaced with deuterium, researchers can specifically trace the metabolic fate of this odd-chain fatty acid. This allows for the dissection of pathways involved in its oxidation, its contribution to the TCA cycle, and its potential incorporation into complex lipids.

Experimental Design and Protocols

A typical metabolic flux experiment using this compound involves several key steps, from tracer administration to data analysis. The following protocols are generalized and should be optimized for specific experimental systems (e.g., cell culture, animal models).

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Nonanoic acid-d17 (precursor to this compound)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and other solvents for metabolite extraction

  • Internal standards for mass spectrometry

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Labeled Medium: Prepare the experimental medium by conjugating Nonanoic acid-d17 to fatty acid-free BSA. The final concentration of the labeled fatty acid should be determined based on preliminary dose-response experiments.

  • Tracer Administration: Remove the standard culture medium, wash the cells with PBS, and replace it with the medium containing Nonanoic acid-d17.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate polar and nonpolar metabolites.

  • Sample Preparation for Analysis: Dry the extracted metabolite fractions under a stream of nitrogen and derivatize if necessary for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis.

In Vivo Animal Study Protocol

This protocol provides a general framework for an in vivo study in a rodent model.

Materials:

  • Animal model (e.g., mice or rats)

  • Nonanoic acid-d17

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue collection and snap-freezing equipment (e.g., liquid nitrogen)

Procedure:

  • Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer Nonanoic acid-d17 to the animals, typically via oral gavage or intravenous infusion. The dosage will depend on the animal model and the specific research question.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration. Separate plasma and store at -80°C.

    • Tissues: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, adipose tissue, heart, muscle). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Metabolite Extraction:

    • Plasma: Perform a lipid extraction from plasma samples.

    • Tissues: Homogenize the frozen tissues in an appropriate extraction buffer and perform a similar lipid and polar metabolite extraction as described for the in vitro protocol.

  • Sample Preparation for Analysis: Prepare the extracted samples for MS analysis as described above.

Analytical Methods for Isotope Tracing

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms for measuring the incorporation of deuterium from this compound into various metabolites.

  • GC-MS: This technique is well-suited for the analysis of fatty acids (as their methyl esters) and TCA cycle intermediates (after derivatization). The mass spectra will show a shift in the mass-to-charge ratio (m/z) of the fragments corresponding to the number of deuterium atoms incorporated.

  • LC-MS: This is the preferred method for analyzing intact acyl-CoAs, acylcarnitines, and complex lipids. High-resolution mass spectrometry can be particularly useful for resolving isotopologues.

Data Presentation and Interpretation

The quantitative data obtained from MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key metrics to report are the isotopic enrichment and the fractional contribution of the tracer to the product pools.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites after 24-hour Incubation with Nonanoic Acid-d17 in Cultured Hepatocytes

MetaboliteIsotope Enrichment (M+n)Control Cells (%)Disease Model Cells (%)
Propionyl-CoA M+345.2 ± 3.132.5 ± 2.8
Succinyl-CoA M+328.7 ± 2.518.9 ± 2.1
Malate M+315.4 ± 1.88.7 ± 1.1
Citrate (B86180) M+310.1 ± 1.24.5 ± 0.8
Palmitate (C16:0) M+25.3 ± 0.99.8 ± 1.3
Heptadecanoate (C17:0) M+172.1 ± 0.54.2 ± 0.7

Table 2: Hypothetical Fractional Contribution of Nonanoic Acid-d17 to TCA Cycle Intermediates in Mouse Liver

TCA Cycle IntermediateFractional Contribution from Nonanoic Acid-d17 (%)
Succinate 12.6 ± 1.5
Fumarate 10.8 ± 1.3
Malate 11.2 ± 1.4
Citrate 7.9 ± 1.1

Interpretation of Data:

  • Isotopic Enrichment: The percentage of a metabolite pool that contains the deuterium label. A higher enrichment indicates a greater flux from the tracer to that metabolite.

  • Fractional Contribution: The proportion of a metabolite pool that is derived from the labeled tracer. This is a key parameter for calculating absolute metabolic fluxes.

By analyzing the labeling patterns in downstream metabolites, researchers can infer the activity of specific pathways. For example, the detection of d3-labeled succinyl-CoA, malate, and citrate would confirm the entry of the propionyl-CoA derived from this compound into the TCA cycle. The presence of d2-labeled palmitate would suggest that the acetyl-CoA produced from the beta-oxidation of this compound is being used for de novo lipogenesis.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and experimental designs is crucial for understanding and communicating the results of MFA studies.

Metabolic_Pathway NonanoylCoA_d17 This compound BetaOxidation β-Oxidation NonanoylCoA_d17->BetaOxidation PropionylCoA_d3 Propionyl-CoA-d3 BetaOxidation->PropionylCoA_d3 AcetylCoA_d2 Acetyl-CoA-d2 BetaOxidation->AcetylCoA_d2 MethylmalonylCoA Methylmalonyl-CoA PropionylCoA_d3->MethylmalonylCoA DeNovoLipogenesis De Novo Lipogenesis AcetylCoA_d2->DeNovoLipogenesis SuccinylCoA_d3 Succinyl-CoA-d3 MethylmalonylCoA->SuccinylCoA_d3 TCACycle TCA Cycle SuccinylCoA_d3->TCACycle TCACycle->AcetylCoA_d2 Cataplerosis ComplexLipids Complex Lipids DeNovoLipogenesis->ComplexLipids Experimental_Workflow Tracer Administer Nonanoic Acid-d17 BiologicalSystem Biological System (Cells or Animal) Tracer->BiologicalSystem SampleCollection Sample Collection (Time Course) BiologicalSystem->SampleCollection MetaboliteExtraction Metabolite Extraction (Polar & Nonpolar) SampleCollection->MetaboliteExtraction MSAnalysis LC-MS / GC-MS Analysis MetaboliteExtraction->MSAnalysis DataAnalysis Data Analysis & Flux Calculation MSAnalysis->DataAnalysis BiologicalInterpretation Biological Interpretation DataAnalysis->BiologicalInterpretation

References

An In-depth Technical Guide to the Chemical Properties and Stability of Nonanoyl-CoA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Nonanoyl-CoA-d17, a deuterated medium-chain fatty acyl-coenzyme A ester. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic research who utilize isotopically labeled compounds.

Chemical Properties of this compound

This compound is the coenzyme A thioester of nonanoic-d17 acid. The defining feature of this molecule is the full deuteration of the nonanoyl acyl chain, which imparts a significant mass shift and can influence its metabolic fate and analytical detection.

Structure and Composition

Nonanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxyl group of nonanoic acid.[1] In this compound, the seventeen hydrogen atoms on the nonanoyl chain are replaced with deuterium (B1214612) atoms.

The structure consists of three key components:

  • A 9-carbon deuterated fatty acid (Nonanoyl-d17): This fully saturated acyl chain is the primary distinguishing feature.

  • Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).[2]

  • Thioester Bond: A high-energy bond linking the nonanoyl-d17 chain to the sulfhydryl group of Coenzyme A.[2][3] This bond is crucial for the molecule's role in metabolism.

Physicochemical Data
PropertyValue (Nonanoyl-CoA)Value (this compound)Reference
Molecular Formula C30H52N7O17P3SC30H35D17N7O17P3S[1]
Molecular Weight 907.8 g/mol ~924.9 g/mol
Appearance Likely a white to off-white solidLikely a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in aqueous buffers and polar organic solvents like methanol (B129727) and DMSO.Expected to have similar solubility to the non-deuterated form.

Stability and Storage

The stability of this compound is primarily dictated by the lability of the thioester bond and the potential for oxidation of the coenzyme A moiety. Proper storage and handling are critical to maintain the integrity of the compound.

Thioester Bond Stability

The thioester bond in acyl-CoA molecules is a high-energy bond, making it susceptible to hydrolysis. The rate of hydrolysis is influenced by several factors:

  • pH: The thioester linkage is more stable at acidic pH and becomes increasingly labile at neutral and alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Enzymatic Degradation: Acyl-CoA hydrolases present in biological samples can rapidly cleave the thioester bond.

Studies on other acyl-ACPs (Acyl Carrier Proteins), which also feature a thioester linkage, have shown that the stability of this bond can be influenced by the length of the acyl chain, with longer chains potentially exposing the bond to the solvent and increasing hydrolysis rates.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureAtmosphereContainerDurationReference
Solid/Lyophilized Powder -20°C or lowerInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capLong-term
Organic Solvent -20°C or lowerInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capShort to medium-term
Aqueous Solution -80°CAliquots to avoid freeze-thawShort-term

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting solutions into single-use volumes is highly recommended to prevent degradation from repeated temperature changes.

  • Inert Atmosphere: For long-term storage, especially of the solid form, flushing the container with an inert gas like argon or nitrogen is crucial to minimize oxidation.

  • Container Material: Glass containers with Teflon-lined caps (B75204) are preferred for storing organic solutions to prevent leaching of plasticizers.

  • Purity of Solvents: Use high-purity, anhydrous solvents for reconstitution to minimize hydrolytic degradation.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not detailed in the literature, it can be synthesized using established chemo-enzymatic or chemical methods by substituting nonanoic acid with its deuterated counterpart, Nonanoic-d17 acid.

General Chemo-Enzymatic Synthesis Workflow:

Nonanoic-d17 Acid Nonanoic-d17 Acid Activation Activation Nonanoic-d17 Acid->Activation e.g., Acyl-CoA Synthetase, ATP, MgCl2 Activated Nonanoic-d17 Acid Activated Nonanoic-d17 Acid Activation->Activated Nonanoic-d17 Acid Enzymatic Ligation Enzymatic Ligation Activated Nonanoic-d17 Acid->Enzymatic Ligation Coenzyme A Coenzyme A Coenzyme A->Enzymatic Ligation This compound This compound Enzymatic Ligation->this compound Purification Purification This compound->Purification e.g., HPLC, SPE Pure this compound Pure this compound Purification->Pure this compound Precursor Ion [M-H]- Precursor Ion [M-H]- Fragment 1 Loss of 507 Da (Adenosine 3',5'-diphosphate) Precursor Ion [M-H]-->Fragment 1 Fragment 2 Cleavage of C-S bond Precursor Ion [M-H]-->Fragment 2 Fragment 3 Cleavage of Pantetheine Precursor Ion [M-H]-->Fragment 3

References

Exploring Odd-Chain Fatty Acid Metabolism with Deuterated Nonanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of deuterated Nonanoyl-CoA in elucidating the metabolic pathways of odd-chain fatty acids. By leveraging stable isotope tracing, researchers can gain unprecedented insights into the catabolism of these important molecules and their contribution to central carbon metabolism. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing deuterated nonanoic acid as a precursor for intracellular Nonanoyl-CoA to trace its metabolic fate.

Introduction to Odd-Chain Fatty Acid Metabolism

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. While less abundant than their even-chain counterparts, OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are found in various biological systems and have been associated with a lower risk of metabolic diseases.[1][2] The metabolism of OCFAs follows the canonical beta-oxidation pathway, with a key distinction in the final thiolytic cleavage. While even-chain fatty acids are completely catabolized to acetyl-CoA, the beta-oxidation of OCFAs yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[3] This propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA, a process that involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[4]

The Role of Deuterated Nonanoyl-CoA as a Metabolic Tracer

Stable isotope-labeled compounds are invaluable tools in metabolic research, allowing for the precise tracking of atoms through biochemical pathways.[5] Deuterated nonanoic acid serves as an excellent tracer for studying OCFA metabolism. Once it enters the cell, it is activated to its coenzyme A thioester, deuterated Nonanoyl-CoA. The deuterium (B1214612) atoms act as a "heavy" label that can be detected by mass spectrometry, enabling researchers to distinguish the tracer and its downstream metabolites from the endogenous, unlabeled pools.

By introducing deuterated nonanoic acid to a biological system (cell culture or in vivo) and analyzing the isotopic enrichment in various metabolites over time, it is possible to quantify the flux through OCFA oxidation and the subsequent utilization of its end-products.

Experimental Design and Protocols

A typical experiment to trace the metabolism of deuterated nonanoic acid involves several key stages, from sample preparation to data analysis.

Cell Culture and Labeling with Deuterated Nonanoic Acid

This protocol describes the labeling of cultured cells to trace the intracellular fate of deuterated nonanoic acid.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • Deuterated nonanoic acid (e.g., Nonanoic acid-d4)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), ice-cold

  • Cell scraper

Procedure:

  • Preparation of Labeled Fatty Acid-BSA Conjugate:

    • Dissolve deuterated nonanoic acid in ethanol.

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium.

    • Slowly add the ethanolic solution of deuterated nonanoic acid to the BSA solution while stirring to form a complex. This improves the solubility and cellular uptake of the fatty acid.

  • Cell Seeding: Plate cells in multi-well plates and grow to the desired confluency.

  • Labeling:

    • Remove the growth medium and wash the cells with PBS.

    • Add the culture medium containing the deuterated nonanoic acid-BSA conjugate to the cells.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the metabolic fate of the tracer.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold methanol to the cells.

    • Scrape the cells in methanol and collect the cell lysate.

    • Store the lysate at -80°C until further processing.

Animal Studies

For in vivo analysis, the deuterated fatty acid can be administered to laboratory animals.

Materials:

  • Laboratory animals (e.g., mice, rats)

  • Deuterated nonanoic acid

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue collection tools

Procedure:

  • Tracer Administration: Administer the deuterated nonanoic acid to the animals via oral gavage or intravenous injection.

  • Sample Collection: At predetermined time points, collect blood samples and tissues of interest (e.g., liver, muscle, adipose tissue).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Flash-freeze tissues in liquid nitrogen.

    • Store all samples at -80°C prior to metabolite extraction.

Sample Preparation for Mass Spectrometry

Lipid and Metabolite Extraction: A common method for extracting lipids and polar metabolites is a biphasic extraction using methanol, chloroform (B151607), and water.

  • To the cell lysate or homogenized tissue, add chloroform and water to create a biphasic mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • The upper aqueous layer contains polar metabolites (e.g., TCA cycle intermediates), while the lower organic layer contains lipids (e.g., acyl-CoAs, triacylglycerols).

  • Collect each phase separately and dry them under a stream of nitrogen.

Mass Spectrometry Analysis

The dried extracts are reconstituted in an appropriate solvent and analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • LC-MS: Ideal for analyzing acyl-CoAs and TCA cycle intermediates.

  • GC-MS: Often used for the analysis of fatty acids after derivatization.

The mass spectrometer is operated in a mode that allows for the detection and quantification of the deuterated and non-deuterated forms of the metabolites of interest.

Data Presentation

Quantitative data from tracer experiments should be presented in a clear and structured manner to facilitate interpretation.

Table 1: Isotopic Enrichment of Key Metabolites Following Labeling with Deuterated Nonanoic Acid in Cultured Hepatocytes.

MetaboliteTime (hours)Isotopic Enrichment (%)
Nonanoyl-CoA185.2 ± 4.1
476.5 ± 3.8
1254.3 ± 5.2
Propionyl-CoA13.1 ± 0.5
415.7 ± 1.9
1228.9 ± 2.5
Succinyl-CoA10.2 ± 0.1
42.5 ± 0.4
128.1 ± 0.9
Citrate41.8 ± 0.3
125.6 ± 0.7

Data are representative and presented as mean ± standard deviation.

Table 2: Concentration of Labeled Metabolites in Mouse Liver Following Administration of Deuterated Nonanoic Acid.

MetaboliteConcentration (nmol/g tissue)
Deuterated Nonanoyl-CoA1.2 ± 0.2
Deuterated Propionyl-CoA0.5 ± 0.1
Deuterated Succinyl-CoA0.8 ± 0.15
Deuterated Malate1.5 ± 0.3

Data are representative and presented as mean ± standard deviation at a 4-hour time point.

Visualization of Pathways and Workflows

Beta-Oxidation of Nonanoic Acid

beta_oxidation Nonanoic_Acid Nonanoic Acid (C9) Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Enoyl-CoA Nonanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Heptanoyl_CoA Heptanoyl-CoA (C7) Ketoacyl_CoA->Heptanoyl_CoA Thiolase Acetyl_CoA_1 Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_1 Propionyl_CoA Propionyl-CoA (C3) Heptanoyl_CoA->Propionyl_CoA 3 Cycles of β-Oxidation Acetyl_CoA_2 Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA_2 Acetyl_CoA_3 Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA_3 workflow Tracer Deuterated Nonanoic Acid Admin Administration (In Vitro or In Vivo) Tracer->Admin Sample Sample Collection (Cells, Tissues, Plasma) Admin->Sample Extract Metabolite Extraction (Biphasic Separation) Sample->Extract Aqueous Aqueous Phase (TCA Intermediates) Extract->Aqueous Organic Organic Phase (Acyl-CoAs, Lipids) Extract->Organic Analysis LC-MS/MS Analysis Aqueous->Analysis Organic->Analysis Data Data Processing (Isotopologue Distribution) Analysis->Data Interpret Biological Interpretation (Flux Analysis) Data->Interpret propionyl_coa_fate Propionyl_CoA Propionyl-CoA (from d-Nonanoyl-CoA) Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA TCA Cycle Succinyl_CoA->TCA

References

Methodological & Application

Protocol for using Nonanoyl-CoA-d17 as an internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Protocol for Using Nonanoyl-CoA-d17 as an Internal Standard in LC-MS

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and lipid biosynthesis.[1] Their role as donors for post-translational modifications of proteins is also an area of growing interest. Accurate quantification of acyl-CoA pools is essential for understanding cellular metabolism and the pathophysiology of various diseases. However, their analysis is challenging due to their low abundance, inherent instability, and the complexity of biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for acyl-CoA analysis due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard (IS) is crucial for robust and accurate quantification, as it compensates for variability during sample preparation, chromatographic separation, and ionization.[3][4][5] A deuterated internal standard, such as this compound, is considered the gold standard because it is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by its mass.

This application note provides a detailed protocol for the quantification of acyl-CoAs in biological samples using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core of this method is stable isotope dilution. A known quantity of this compound is added to the sample at the beginning of the extraction process. The deuterated standard and the endogenous (unlabeled) analyte are extracted and analyzed together. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the IS are separated by their mass-to-charge ratio (m/z) but exhibit similar ionization efficiency. By calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, variations are normalized, leading to highly accurate and precise quantification against a calibration curve.

Figure 1. Principle of Internal Standard Normalization cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Endogenous Analyte) IS Add Known Amount of This compound (IS) Sample->IS Extraction Extraction & Purification (Potential for Analyte Loss) IS->Extraction LC LC Separation (Analyte & IS Co-elute) Extraction->LC Corrects for procedural variability MS MS Detection (Separate by m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Corrects for instrument and matrix effects Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant Accurate Quantification Curve->Quant

Figure 1. Principle of Internal Standard Normalization

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for sample processing and analysis.

Materials and Reagents
  • This compound (Internal Standard)

  • Acyl-CoA standards for calibration curve (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA)

  • LC-MS grade solvents: Acetonitrile, Methanol, Isopropanol, Water

  • Reagents: Ammonium hydroxide (B78521) or Ammonium acetate, 5-Sulfosalicylic acid (SSA) or Potassium phosphate (B84403) monobasic

  • Biological samples (e.g., tissue, cultured cells)

  • Microcentrifuge tubes, homogenizer, centrifuge, nitrogen evaporator

Preparation of Standards and Solutions
  • Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in a suitable solvent (e.g., methanol:water 1:1) to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution in methanol. This working solution will be added to samples.

  • Calibration Standards: Prepare stock solutions of each unlabeled acyl-CoA standard. Create a mixed stock solution containing all analytes. Serially dilute the mixed stock solution to prepare a series of calibration standards ranging from approximately 2 nM to 2000 nM.

  • Extraction Solvent: Prepare a solution of 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in water. Alternatively, a mix of Acetonitrile:Isopropanol:Methanol (3:1:1) can be used.

Sample Preparation Protocol (from Tissue)

This protocol is adapted from established methods for acyl-CoA extraction.

  • Weigh approximately 20-40 mg of frozen tissue and place it in a pre-chilled 2 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound working solution.

  • Add 1 mL of ice-cold extraction solvent (e.g., 2.5% SSA or organic mix).

  • Immediately homogenize the sample on ice using a tissue homogenizer until fully dispersed.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully transfer the supernatant to a new tube.

  • If using an organic extraction solvent, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B). Vortex and centrifuge again to remove any particulate matter.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2. Experimental Workflow for Acyl-CoA Analysis start Start: Frozen Tissue Sample add_is 1. Add this compound (Internal Standard) start->add_is add_solvent 2. Add Cold Extraction Solvent add_is->add_solvent homogenize 3. Homogenize, Vortex, & Sonicate on Ice add_solvent->homogenize centrifuge 4. Centrifuge (16,000 x g, 4°C) homogenize->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry_reconstitute 6. Evaporate & Reconstitute in Mobile Phase supernatant->dry_reconstitute analysis 7. LC-MS/MS Analysis (MRM Mode) dry_reconstitute->analysis end End: Quantitative Results analysis->end

Figure 2. Experimental Workflow for Acyl-CoA Analysis
LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrument and analytes of interest.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting
Column Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 2% B, increase to 65% B over 5 min, hold 1 min, return to 2% B
Column Temperature 40-45°C

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Spray Voltage 3.0 - 3.5 kV
Capillary Temp. 320°C

| Collision Gas | Argon |

Table 3: Example MRM Transitions for Selected Acyl-CoAs

The most common fragmentation for acyl-CoAs in positive ESI mode involves a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da). MRM transitions are set to monitor the precursor ion ([M+H]⁺) and a common product ion.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Acetyl-CoA809.6Optimize for instrument
Malonyl-CoA853.6Optimize for instrument
Palmitoyl-CoA1005.9Optimize for instrument
Nonanoyl-CoA (Analyte) 908.8Optimize for instrument
This compound (IS) 925.9Optimize for instrument

Note: The product ion (Q3) should be determined by direct infusion of a standard to find the most intense and stable fragment, which is derived from the CoA structure and will be the same for both the analyte and the internal standard.

Data Presentation and Performance

Data analysis involves integrating the peak areas for each analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards using a weighted (1/x) linear regression. The concentrations of the analytes in the biological samples are then calculated from this curve.

Table 4: Typical Method Performance Characteristics

The use of a deuterated internal standard provides excellent accuracy and precision. The values below are representative of what can be expected from a validated method.

ParameterExpected Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 2 - 20 nM
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of acyl-CoAs using this compound as an internal standard. The protocol, from sample preparation to data analysis, is designed to provide high-quality, reproducible data for researchers in metabolism and drug development. The use of a stable isotope-labeled internal standard is indispensable for correcting matrix effects and other sources of analytical variability, ensuring the accuracy required for meaningful biological insights.

References

Application Note & Protocol: Quantitative Analysis of Acyl-CoAs Using Nonanoyl-CoA-d17 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. They also serve as donor molecules for post-translational modifications of proteins.[1][2] The accurate quantification of cellular acyl-CoA levels is crucial for understanding metabolic regulation and identifying potential therapeutic targets in various diseases. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and structural diversity.[2][3]

This application note provides a detailed protocol for the quantitative analysis of a broad range of acyl-CoA species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nonanoyl-CoA-d17 as a stable isotope-labeled internal standard. The use of a deuterated internal standard that is structurally similar to the analytes of interest allows for accurate correction of variations in sample extraction, processing, and instrument response, thereby enabling robust and reliable quantification.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of acyl-CoAs is depicted below. It involves sample preparation, including cell lysis and extraction, the addition of the this compound internal standard, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Acyl-CoA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells or Tissue) homogenization Homogenization/Lysis in Cold Methanol (B129727) start->homogenization is_spike Spike with This compound (ISTD) homogenization->is_spike extraction Acyl-CoA Extraction (e.g., Acetonitrile/Methanol/Water) is_spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitution Reconstitution in LC-MS Grade Solvent dry_down->reconstitution lc_ms LC-MS/MS Analysis (RP-HPLC-QQQ) reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Absolute Quantification data_processing->quantification result Quantitative Data quantification->result

Caption: Experimental workflow for quantitative acyl-CoA analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Ammonium acetate, Acetic acid

  • Internal Standard (ISTD): this compound (Stock solution: 1 mM in 50% MeOH/water)

  • Acyl-CoA Standards: A mix of short, medium, and long-chain acyl-CoA standards for calibration curves.

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[1]

  • Reconstitution Solvent: 50 mM Ammonium Acetate in water, pH 6.8

2. Sample Preparation

Proper sample handling is critical due to the instability of acyl-CoA molecules. All steps should be performed on ice or at 4°C to minimize degradation.

  • Tissue Samples:

    • Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen immediately after collection.

    • Add 1 mL of ice-cold extraction solvent to the frozen tissue.

    • Homogenize the tissue using a bead beater or probe sonicator on ice.

  • Cultured Cells:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold methanol to the culture plate and incubate at -80°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard solution to each sample lysate. The final concentration should be within the range of the calibration curve.

  • Extraction:

    • Vortex the samples for 5 minutes at 4°C.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried pellet in 100 µL of reconstitution solvent.

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The separation of acyl-CoAs is typically achieved using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 80% B

      • 15-17 min: 80% to 98% B

      • 17-20 min: 98% B

      • 20-21 min: 98% to 2% B

      • 21-25 min: 2% B (re-equilibration)

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is commonly observed. The product ion monitored is specific to the acyl group. The MRM transitions for this compound and representative acyl-CoAs are provided in the table below.

Data Presentation

Table 1: MRM Transitions for Selected Acyl-CoAs and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.1303.1
Propionyl-CoA824.1317.1
Butyryl-CoA838.2331.1
Malonyl-CoA854.1347.1
Succinyl-CoA868.1361.1
Hexanoyl-CoA866.2359.1
Octanoyl-CoA894.3387.2
This compound (ISTD) 925.4 418.3
Decanoyl-CoA922.3415.2
Lauroyl-CoA (C12:0)950.4443.2
Myristoyl-CoA (C14:0)978.4471.3
Palmitoyl-CoA (C16:0)1006.5499.3
Stearoyl-CoA (C18:0)1034.5527.4
Oleoyl-CoA (C18:1)1032.5525.4

Table 2: Example Quantitative Data of Acyl-CoA Levels in Mammalian Cells

The following table presents example data for the absolute quantification of acyl-CoA levels in a hypothetical mammalian cell line, demonstrating the application of the described method.

Acyl-CoA SpeciesConcentration (pmol/10^6 cells)
Acetyl-CoA25.8 ± 3.1
Propionyl-CoA1.2 ± 0.2
Malonyl-CoA0.8 ± 0.1
Succinyl-CoA3.5 ± 0.5
Palmitoyl-CoA (C16:0)5.2 ± 0.7
Stearoyl-CoA (C18:0)2.1 ± 0.3
Oleoyl-CoA (C18:1)3.9 ± 0.6

Values are presented as mean ± standard deviation (n=3).

Signaling and Metabolic Pathway Context

Acyl-CoAs are integral to central carbon metabolism and are involved in numerous signaling pathways. The diagram below illustrates the central role of Acetyl-CoA and its connection to the TCA cycle and fatty acid synthesis.

Metabolic Hub of Acyl-CoAs Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation FattyAcids Fatty Acids AcylCoAs Other Acyl-CoAs FattyAcids->AcylCoAs Activation AcylCoAs->AcetylCoA β-oxidation TCA_Cycle->AcetylCoA Citrate Shuttle

Caption: Central role of Acetyl-CoA in metabolism.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and sensitive platform for the absolute quantification of a wide range of acyl-CoA species in biological samples. This approach enables researchers to accurately profile changes in acyl-CoA metabolism, offering valuable insights into cellular physiology and disease pathogenesis. The detailed protocol and example data serve as a comprehensive guide for the implementation of this powerful analytical technique in academic and industrial research settings.

References

Application Notes and Protocols: Nonanoyl-CoA-d17 for In Vivo Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules in vivo, providing critical insights into metabolic pathways in both healthy and diseased states. Nonanoyl-CoA, a medium-chain fatty acyl-CoA, is an important intermediate in cellular metabolism. The use of deuterated Nonanoyl-CoA, specifically Nonanoyl-CoA-d17, offers a robust method to track the metabolism of nonanoic acid and its downstream products without the use of radioactive tracers. This document provides detailed application notes and experimental protocols for the use of this compound in in vivo metabolic labeling experiments.

Nonanoic acid, a nine-carbon saturated fatty acid, can be activated to Nonanoyl-CoA and subsequently enter various metabolic pathways.[1] These include beta-oxidation for energy production, incorporation into complex lipids such as triglycerides and phospholipids, and potentially for post-translational modification of proteins through N- or S-nonanoylation. By using Nonanoyl-CoA fully deuterated on the acyl chain (d17), researchers can distinguish it from endogenous, non-labeled counterparts using mass spectrometry, allowing for precise quantification of its metabolic flux.

Principle of the Method

The core principle of this technique is the introduction of a stable isotope-labeled precursor, this compound, into a biological system. The deuterium (B1214612) atoms on the nonanoyl chain act as a tracer. As the labeled Nonanoyl-CoA is metabolized, the deuterium label is incorporated into downstream metabolites. These labeled molecules can then be detected and quantified by mass spectrometry, providing a dynamic view of the metabolic pathways involving nonanoyl-CoA. The increase in mass due to the 17 deuterium atoms allows for clear differentiation from the corresponding unlabeled molecules.

Applications

  • Tracing Beta-Oxidation: Quantify the rate of mitochondrial beta-oxidation of a medium-chain fatty acid.

  • Investigating Lipid Synthesis: Determine the incorporation of nonanoic acid into various lipid species, including triglycerides, phospholipids, and cholesterol esters.[2]

  • Exploring Protein Acylation: Investigate the potential for protein nonanoylation, a less-studied post-translational modification.

  • Drug Development: Evaluate the effect of therapeutic agents on medium-chain fatty acid metabolism.

Data Presentation

Table 1: Expected Mass Shifts for this compound and its Metabolites
AnalyteUnlabeled Monoisotopic Mass (Da)d17-Labeled Monoisotopic Mass (Da)Mass Shift (Da)
Nonanoic Acid158.1307175.2373+17.0966
Nonanoyl-CoA923.2078940.3144+17.0966
Acetyl-CoA (from one round of beta-oxidation)809.1397809.13970
Heptanoyl-CoA (remaining after one round of beta-oxidation)895.1765910.2713+15.0848
Nonanoylated PeptidePeptide Mass + 141.1252Peptide Mass + 158.2318+17.0966
Triglyceride (containing one nonanoyl-d17 chain)VariesVaries+17.0966
Phospholipid (containing one nonanoyl-d17 chain)VariesVaries+17.0966

Note: The exact mass will vary depending on the specific lipid or peptide species. The mass shift is the key identifier.

Experimental Protocols

Protocol 1: In Vivo Administration of Deuterated Nonanoic Acid in a Mouse Model

This protocol describes the administration of deuterated nonanoic acid, the precursor to this compound, to mice for in vivo metabolic labeling studies.

Materials:

  • Nonanoic acid-d17

  • Vehicle (e.g., corn oil, intralipid)

  • Oral gavage needles

  • Animal balance

  • Metabolic cages (optional, for urine and feces collection)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve Nonanoic acid-d17 in a suitable vehicle. A typical concentration for fatty acid administration is 150 mg/kg of body weight.[3]

    • Ensure the solution is homogenous by vortexing or gentle heating.

  • Animal Handling and Dosing:

    • Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying.[3]

    • Weigh each mouse accurately.

    • Administer the prepared solution orally using a gavage needle. The typical volume for an adult mouse is 100-200 µL.[3]

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration via tail vein or retro-orbital bleeding.

    • Collect plasma by centrifuging the blood samples.

    • At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

Protocol 2: Lipid Extraction from Tissues and Plasma

This protocol outlines the extraction of total lipids from biological samples using a modified Folch method.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 50-100 mg).

    • Add the tissue to a homogenizer tube with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 1 mL for 50 mg of tissue).

    • Homogenize the tissue until a uniform suspension is achieved. For plasma, add 20 volumes of the chloroform:methanol mixture to the plasma sample and vortex thoroughly.

  • Phase Separation:

    • Transfer the homogenate to a glass vial.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.2 mL for 1 mL of homogenate).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

    • Transfer the lipid extract to a new glass vial.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol (B130326) or methanol.

Protocol 3: Analysis of Deuterated Lipids by Mass Spectrometry

This protocol provides a general workflow for the analysis of d17-labeled lipids using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Appropriate LC column for lipid separation (e.g., C18 column).

  • Solvents for mobile phase (e.g., acetonitrile, water, isopropanol with additives like formic acid and ammonium (B1175870) formate).

Procedure:

  • LC Separation:

    • Inject the reconstituted lipid extract onto the LC column.

    • Use a suitable gradient elution program to separate the different lipid classes.

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid species.

    • Perform full scan analysis to detect all ions within a specified mass range.

    • Use tandem mass spectrometry (MS/MS) to fragment ions of interest and confirm the presence of the d17-nonanoyl moiety. The fragmentation pattern will show a neutral loss corresponding to the deuterated fatty acid.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the unlabeled and d17-labeled lipids.

    • Calculate the peak area for each labeled and unlabeled species.

    • Determine the enrichment of the d17-label in different lipid pools by calculating the ratio of the labeled to unlabeled peak areas.

Visualization of Key Pathways and Workflows

Metabolic_Fate_of_Nonanoyl_CoA_d17 cluster_administration In Vivo Administration cluster_cellular_metabolism Cellular Metabolism cluster_analysis Analysis Nonanoic_Acid_d17 Nonanoic Acid-d17 (Oral Gavage) Nonanoyl_CoA_d17 This compound Nonanoic_Acid_d17->Nonanoyl_CoA_d17 Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Nonanoyl_CoA_d17->Beta_Oxidation Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Nonanoyl_CoA_d17->Complex_Lipids Protein_Nonanoylation Protein Nonanoylation (Exploratory) Nonanoyl_CoA_d17->Protein_Nonanoylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Heptanoyl_CoA_d15 Heptanoyl-CoA-d15 Beta_Oxidation->Heptanoyl_CoA_d15 Lipid_Extraction Lipid Extraction Complex_Lipids->Lipid_Extraction Protein_Extraction Protein Extraction Protein_Nonanoylation->Protein_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Protein_Extraction->LC_MS

Caption: Metabolic fate of this compound.

Experimental_Workflow A 1. Preparation of Nonanoic Acid-d17 Dosing Solution B 2. In Vivo Administration (Oral Gavage to Mice) A->B C 3. Time-Course Sample Collection (Blood, Tissues) B->C D 4. Sample Preparation (Lipid/Protein Extraction) C->D E 5. LC-MS/MS Analysis of Labeled Molecules D->E F 6. Data Analysis (Quantification of Label Incorporation) E->F

Caption: Experimental workflow for in vivo labeling.

Beta_Oxidation_Pathway Nonanoyl_CoA_d17 This compound (C9) Dehydrogenation Acyl-CoA Dehydrogenase Nonanoyl_CoA_d17->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation2 Thiolysis Thiolase Dehydrogenation2->Thiolysis Heptanoyl_CoA_d15 Heptanoyl-CoA-d15 (C7) Thiolysis->Heptanoyl_CoA_d15 Acetyl_CoA Acetyl-CoA (C2) Thiolysis->Acetyl_CoA

Caption: Beta-oxidation of this compound.

References

Application Notes and Protocols for the Synthesis and Purification of Deuterated Nonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Nonanoyl-CoA is a valuable tool for researchers studying fatty acid metabolism, particularly in the context of fatty acid oxidation (FAO) and de novo lipogenesis. The incorporation of deuterium (B1214612) atoms creates a stable, heavy-isotope-labeled version of the endogenous molecule, allowing it to be used as a tracer in mass spectrometry-based metabolic flux analysis. This enables the precise tracking of the metabolic fate of nonanoic acid and its activated form, Nonanoyl-CoA, through various cellular pathways. These application notes provide detailed protocols for the chemical synthesis and purification of deuterated Nonanoyl-CoA, as well as an overview of its applications in metabolic research.

Nonanoyl-CoA, a nine-carbon saturated acyl-CoA, is an intermediate in the metabolism of odd-chain fatty acids and can serve as a substrate for various enzymatic reactions. Understanding its flux through metabolic pathways is crucial for investigating cellular energy homeostasis and the pathophysiology of metabolic diseases. The use of deuterated Nonanoyl-CoA allows for the unambiguous differentiation from its unlabeled, endogenous counterpart, thereby providing accurate measurements of pathway kinetics and enzyme activities.

Applications

Deuterated Nonanoyl-CoA is primarily utilized as an internal standard and tracer in studies investigating:

  • Fatty Acid β-Oxidation: By introducing labeled Nonanoyl-CoA into cellular or mitochondrial preparations, researchers can monitor its breakdown into acetyl-CoA and propionyl-CoA, providing insights into the rate and regulation of odd-chain fatty acid oxidation.

  • De Novo Lipogenesis: Labeled acetyl-CoA derived from the oxidation of deuterated Nonanoyl-CoA can be traced into newly synthesized fatty acids, allowing for the quantification of fatty acid synthesis rates.

  • Enzyme Kinetics: It can be used as a substrate to study the kinetics of enzymes that act on medium-chain acyl-CoAs, such as acyl-CoA dehydrogenases and acyl-CoA synthetases.

  • Drug Development: In the development of drugs targeting fatty acid metabolism, deuterated Nonanoyl-CoA can be used to assess the on-target and off-target effects of candidate compounds on specific metabolic pathways.

Signaling Pathways and Metabolic Context

Nonanoyl-CoA is a key player in cellular energy metabolism, situated at the crossroads of fatty acid oxidation and synthesis. Its metabolic fate is intricately regulated by the cellular energy status, primarily through the action of malonyl-CoA. Malonyl-CoA, the first committed intermediate in fatty acid synthesis, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[1][2] While Nonanoyl-CoA, as a medium-chain acyl-CoA, can enter the mitochondria independently of CPT1 to some extent, its metabolism is still interconnected with the overall regulation of fatty acid flux. The interplay between these pathways is crucial for maintaining cellular lipid homeostasis.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcid_Synthase Fatty Acid Synthase AcetylCoA_cyto->FattyAcid_Synthase MalonylCoA->FattyAcid_Synthase CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids_cyto Fatty Acids FattyAcid_Synthase->FattyAcids_cyto NonanoicAcid Deuterated Nonanoic Acid NonanoylCoA_cyto Deuterated Nonanoyl-CoA NonanoicAcid->NonanoylCoA_cyto Acyl-CoA Synthetase NonanoylCoA_cyto->CPT1 AcylCoA_Synthetase Acyl-CoA Synthetase NonanoylCoA_mito Deuterated Nonanoyl-CoA CPT1->NonanoylCoA_mito AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito TCA_Cycle TCA Cycle AcetylCoA_mito->TCA_Cycle BetaOxidation β-Oxidation BetaOxidation->AcetylCoA_mito NonanoylCoA_mito->BetaOxidation

Fig. 1: Overview of Nonanoyl-CoA metabolism.

Experimental Protocols

The synthesis of deuterated Nonanoyl-CoA is a two-stage process: first, the deuteration of the nonanoic acid precursor, followed by its conversion to the coenzyme A thioester.

Part 1: Synthesis of Deuterated Nonanoic Acid (Nonanoic-d17 Acid)

This protocol describes the perdeuteration of nonanoic acid using a base-catalyzed hydrogen-deuterium exchange.

Materials:

  • Nonanoic acid

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add nonanoic acid (1 equivalent).

  • Add a solution of sodium deuteroxide in D₂O (0.1 equivalents) to the flask.

  • Add an excess of deuterium oxide to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 48-72 hours.

  • Monitor the reaction progress by taking small aliquots, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of proton signals.

  • Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Acidify the mixture by carefully adding concentrated HCl until the pH is ~1.

  • Extract the deuterated nonanoic acid with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield deuterated nonanoic acid.

  • Confirm the identity and isotopic enrichment of the product by mass spectrometry and NMR spectroscopy.

Part 2: Synthesis of Deuterated Nonanoyl-CoA

This protocol details the synthesis of deuterated Nonanoyl-CoA from deuterated nonanoic acid via a mixed anhydride (B1165640) method.

Materials:

Procedure:

  • Dissolve deuterated nonanoic acid (1 equivalent) in anhydrous THF in a clean, dry flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise with stirring.

  • Add ethyl chloroformate (1.1 equivalents) dropwise to the solution. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt hydrate (0.8 equivalents) in a cold 5% sodium bicarbonate solution.

  • Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring, while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, the crude deuterated Nonanoyl-CoA can be purified by preparative HPLC.

Synthesis_Workflow cluster_deuteration Part 1: Deuteration of Nonanoic Acid cluster_coa_synthesis Part 2: Synthesis of Nonanoyl-CoA cluster_purification Purification Nonanoic_Acid Nonanoic Acid Reaction_1 H/D Exchange (NaOD, D₂O, Reflux) Nonanoic_Acid->Reaction_1 Extraction_1 Acidification & Extraction Reaction_1->Extraction_1 Deuterated_Acid Deuterated Nonanoic Acid Extraction_1->Deuterated_Acid Mixed_Anhydride Mixed Anhydride Formation (TEA, Ethyl Chloroformate) Deuterated_Acid->Mixed_Anhydride Reaction_2 Reaction with Coenzyme A Mixed_Anhydride->Reaction_2 Crude_Product Crude Deuterated Nonanoyl-CoA Reaction_2->Crude_Product HPLC Preparative HPLC Crude_Product->HPLC Final_Product Purified Deuterated Nonanoyl-CoA HPLC->Final_Product

Fig. 2: Experimental workflow for the synthesis of deuterated Nonanoyl-CoA.
Part 3: Purification of Deuterated Nonanoyl-CoA by HPLC

Instrumentation and Columns:

  • A preparative high-performance liquid chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column is suitable for the purification of long-chain acyl-CoAs.

Mobile Phases:

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 4.9.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 10%) in Mobile Phase A.

  • Dissolve the crude deuterated Nonanoyl-CoA in a minimal amount of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the compounds using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized, but a starting point could be a gradient from 10% to 90% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Collect the fractions corresponding to the major peak, which should be the deuterated Nonanoyl-CoA.

  • Combine the pure fractions and lyophilize to obtain the purified product as a white powder.

  • Confirm the purity and identity of the final product by analytical HPLC, mass spectrometry, and NMR.

Data Presentation

The following tables are provided as templates for researchers to record and present their experimental data.

Table 1: Synthesis of Deuterated Nonanoic Acid

ParameterValue
Starting material (mass)
Molar equivalents of NaOD
Reaction time (hours)
Product yield (mass)
Product yield (%)
Deuterium incorporation (%)

Table 2: Synthesis of Deuterated Nonanoyl-CoA

ParameterValue
Deuterated nonanoic acid (mass)
Coenzyme A (mass)
Reaction time (hours)
Crude product yield (mass)

Table 3: Purification of Deuterated Nonanoyl-CoA

ParameterValue
HPLC Column
Mobile Phase A
Mobile Phase B
Gradient
Flow rate (mL/min)
Retention time of product (min)
Purified product yield (mass)
Purity by analytical HPLC (%)

Troubleshooting

Problem Possible Cause Solution
Low deuterium incorporationInsufficient reaction time or catalystIncrease the reaction time and/or the amount of NaOD. Ensure the D₂O is of high isotopic purity.
Low yield of Nonanoyl-CoAIncomplete reaction or degradation of Coenzyme AEnsure all reagents and solvents are anhydrous for the mixed anhydride formation. Keep the reaction temperature low. Use fresh Coenzyme A.
Poor separation during HPLC purificationInappropriate gradient or column chemistryOptimize the HPLC gradient. Try a different C18 column from another manufacturer. Ensure the mobile phase pH is stable.
Presence of multiple peaks in final productIncomplete reaction or side reactionsRe-purify the product using a shallower HPLC gradient. Check the purity of starting materials.

References

Application Notes and Protocols for the Analysis of Nonanoyl-CoA-d17

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, most notably fatty acid metabolism and the citric acid cycle.[1][2] Nonanoyl-CoA, a nine-carbon medium-chain acyl-CoA, is involved in these central energy pathways.[1] The accurate quantification of specific acyl-CoAs like Nonanoyl-CoA is essential for researchers, scientists, and drug development professionals studying metabolic regulation, enzyme activity, and the pathophysiology of metabolic diseases.

However, the analysis of these molecules is challenging due to their low endogenous concentrations, inherent instability in aqueous solutions, and the complexity of biological matrices.[3][4] To overcome these challenges, a robust sample preparation strategy coupled with a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required.[5] The use of a stable isotope-labeled internal standard, such as Nonanoyl-CoA-d17, is crucial for accurate quantification, as it effectively accounts for analyte loss during sample preparation and variations in instrument response.

These application notes provide detailed protocols for the extraction and purification of Nonanoyl-CoA from various biological samples, including tissues and cell cultures, optimized for subsequent LC-MS analysis.

Metabolic Pathway: Fatty Acid Activation and Mitochondrial Import

Nonanoyl-CoA is formed during the metabolism of fatty acids.[1] Before medium and long-chain fatty acids can be broken down for energy via β-oxidation within the mitochondria, they must first be "activated" by conversion to their acyl-CoA derivatives in the cytosol.[1] This two-step reaction is catalyzed by acyl-CoA synthetase.[1] The resulting acyl-CoA must then be transported across the mitochondrial membrane via the carnitine shuttle system.[1]

Fatty_Acid_Activation Fatty Acid Activation and Mitochondrial Transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane FA Nonanoic Acid (Fatty Acid) AcylCoA Nonanoyl-CoA FA->AcylCoA FA->r1 ATP ATP ATP->AcylCoA ATP->r1 CoA Coenzyme A CoA->AcylCoA CoA->r1 AcylCarnitine Nonanoyl-carnitine AcylCoA->AcylCarnitine CPT1 AcylCoA->p1 Carnitine_cyto Carnitine Carnitine_cyto->AcylCarnitine AcylCoA_mito Nonanoyl-CoA AcylCarnitine->AcylCoA_mito CPT2 AcylCarnitine->p2 Translocase BetaOx β-Oxidation AcylCoA_mito->BetaOx Carnitine_mito Carnitine Carnitine_mito->AcylCarnitine p2->AcylCoA_mito r1->AcylCoA SPE_Workflow General SPE Workflow for Tissue cluster_spe SPE Steps start 1. Collect Tissue Sample (Flash freeze in liquid N2) homogenize 2. Homogenize in Buffer (e.g., ice-cold KH2PO4) start->homogenize add_is 3. Add Internal Standard (this compound) homogenize->add_is extract 4. Extract with Organic Solvent (e.g., Acetonitrile/Isopropanol) add_is->extract centrifuge1 5. Centrifuge to Pellet Debris extract->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant spe 7. Solid-Phase Extraction (SPE) collect_supernatant->spe condition Condition Column load Load Supernatant condition->load wash Wash Column load->wash elute Elute Acyl-CoAs wash->elute dry 8. Dry Eluate (Under Nitrogen Stream) elute->dry reconstitute 9. Reconstitute in Stable Solvent (e.g., 50% Methanol) dry->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze LLE_Workflow General LLE Workflow for Cells start 1. Harvest Cells (Centrifugation/Scraping) wash_cells 2. Wash Cells with Ice-Cold PBS start->wash_cells add_is 3. Add Internal Standard (this compound) wash_cells->add_is lyse 4. Lyse Cells & Precipitate Protein (e.g., cold Methanol) add_is->lyse centrifuge1 5. Centrifuge to Pellet Debris lyse->centrifuge1 collect_supernatant 6. Collect Supernatant centrifuge1->collect_supernatant phase_sep 7. Induce Phase Separation (Add Chloroform & Water) collect_supernatant->phase_sep vortex 8. Vortex to Mix phase_sep->vortex centrifuge2 9. Centrifuge to Separate Phases vortex->centrifuge2 collect_aqueous 10. Collect Upper Aqueous Layer (Contains Acyl-CoAs) centrifuge2->collect_aqueous dry 11. Dry Aqueous Layer (Vacuum Concentrator) collect_aqueous->dry reconstitute 12. Reconstitute in Stable Solvent dry->reconstitute analyze 13. LC-MS/MS Analysis reconstitute->analyze

References

Mass spectrometry fragmentation pattern of Nonanoyl-CoA-d17

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Mass Spectrometric Analysis of Nonanoyl-CoA-d17

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle. They serve as donors for protein acylation, influencing cell signaling and epigenetic regulation. The analysis and quantification of specific acyl-CoA species are crucial for understanding metabolic flux and disease states. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, correcting for variations in sample extraction and ionization efficiency. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on its characteristic fragmentation pattern.

Mass Spectrometry Fragmentation of Acyl-CoAs

Acyl-CoA molecules exhibit a highly predictable fragmentation pattern in positive ion mode tandem mass spectrometry, which is invaluable for their identification and quantification. The fragmentation is dominated by cleavages within the coenzyme A moiety.

Two key fragmentation events are typically observed:

  • Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety : This is often the most abundant fragmentation pathway, resulting from the cleavage of the pyrophosphate bond. It corresponds to a neutral loss of 507.0 Da.[1][2][3] The resulting product ion is specific to the acyl group, making it ideal for quantification using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Formation of the Adenosine 3',5'-diphosphate ion : A common fragment ion is observed at an m/z of approximately 428.0.[4][5] This ion originates from the CoA moiety and is common to all acyl-CoA species, serving as a useful diagnostic marker.

For this compound, the nonanoyl (C9) acyl chain is fully deuterated with 17 deuterium (B1214612) atoms. This mass increase is reflected in the precursor ion and any fragments that retain the acyl chain.

Quantitative Data: Fragmentation of Nonanoyl-CoA and this compound

The table below summarizes the calculated monoisotopic masses for the precursor ions and the major product ions used for MRM-based quantification in positive ionization mode.

CompoundFormula (M)Precursor Ion [M+H]⁺ (m/z)Major Product Ion [M+H-507]⁺ (m/z)Diagnostic Ion (m/z)
Nonanoyl-CoAC₃₀H₅₄N₇O₁₇P₃S910.26403.26428.04
This compound C₃₀H₃₇D₁₇N₇O₁₇P₃S927.37 420.37 428.04

Table 1: Theoretical m/z values for unlabeled and deuterated Nonanoyl-CoA.

Fragmentation Pathway Diagram

The fragmentation of this compound is illustrated below. The precursor ion fragments into two main product ions: one containing the deuterated acyl chain (m/z 420.37) and a common diagnostic ion (m/z 428.04).

G cluster_precursor Precursor Ion cluster_fragments Product Ions cluster_loss Neutral Loss precursor This compound [M+H]⁺ m/z 927.37 frag1 [M+H - 507.0]⁺ m/z 420.37 precursor->frag1 Fragmentation frag2 Adenosine Diphosphate Fragment m/z 428.04 precursor->frag2 nl Neutral Loss of 507.0 Da precursor->nl G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Collection (Cells/Tissue) B Homogenization & Internal Standard Spiking A->B C Deproteinization B->C D Solid Phase Extraction (SPE) C->D E Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F Injection G Peak Integration F->G H Quantification (Ratio to Internal Standard) G->H

References

Application Notes and Protocols: The Use of Nonanoyl-CoA-d17 in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver.[1][2] Inborn errors of metabolism that affect this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[3][4][5] The diagnosis and study of these disorders often rely on functional assays that probe the activity of the mitochondrial β-oxidation spiral.

Stable isotope-labeled compounds, such as deuterated fatty acids, are invaluable tools for tracing metabolic pathways and identifying enzymatic defects. Nonanoyl-CoA-d17, generated intracellularly from its precursor nonanoic acid-d17, serves as a powerful probe for investigating the metabolism of medium-chain fatty acids. Its deuterated nature allows for precise tracking and quantification by mass spectrometry, providing a clear distinction from endogenous, non-labeled metabolites.

This document provides detailed application notes and experimental protocols for the use of this compound in the research and diagnosis of fatty acid oxidation disorders.

Application Notes

Rationale for Using a Medium-Chain Fatty Acid Tracer

Nonanoic acid is a nine-carbon (C9) saturated fatty acid. As a medium-chain fatty acid (MCFA), its metabolism offers distinct advantages for studying FAODs:

  • Carnitine-Independent Mitochondrial Entry: Unlike long-chain fatty acids that require the carnitine shuttle (comprising CPT1, CACT, and CPT2) for entry into the mitochondria, MCFAs with a chain length of up to eight or nine carbons can cross the inner mitochondrial membrane directly. This property allows researchers to specifically investigate defects within the β-oxidation spiral, downstream of the carnitine shuttle.

  • Probing Specific Enzyme Deficiencies: The oxidation of nonanoyl-CoA directly engages the enzymes of the medium- and short-chain β-oxidation pathway. This makes it a suitable substrate for investigating deficiencies in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD).

  • Generation of a Unique Acylcarnitine Profile: The metabolism of nonanoic acid will generate a specific profile of deuterated acylcarnitines (e.g., C9-d17, C7-d13, C5-d9, C3-d5). In the presence of an enzyme deficiency, a characteristic accumulation of specific deuterated acylcarnitine species can be observed, pinpointing the site of the metabolic block.

Applications in Research and Drug Development
  • Diagnosis and Phenotypic Characterization: In vitro fatty acid oxidation assays using Nonanoic acid-d17 in patient-derived cells (e.g., fibroblasts, lymphocytes) can confirm a diagnosis of specific FAODs and help to characterize the residual enzyme activity.

  • High-Throughput Screening: The cell-based assays described can be adapted for high-throughput screening of small molecules aimed at correcting or bypassing specific FAO defects.

  • Preclinical Studies: In vivo administration of Nonanoic acid-d17 to animal models of FAODs allows for the study of disease pathophysiology and the evaluation of therapeutic interventions by tracing the metabolic fate of the labeled fatty acid.

Data Presentation

The primary readout of the described protocols is the quantitative analysis of deuterated acylcarnitines by mass spectrometry. The results can be presented in tabular format for clear comparison between control and patient samples.

Table 1: Representative Acylcarnitine Profile in Cultured Fibroblasts after Incubation with Nonanoic Acid-d17

Acylcarnitine SpeciesControl (pmol/mg protein)FAOD Patient (e.g., MCAD deficiency) (pmol/mg protein)
C9-d17-carnitine5.2 ± 1.185.7 ± 9.3
C7-d13-carnitine12.8 ± 2.515.4 ± 3.1
C5-d9-carnitine8.1 ± 1.99.2 ± 2.0
C3-d5-carnitine15.5 ± 3.118.1 ± 3.9

Table 2: Key Parameters for Quantitative Analysis of Acylcarnitines by LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard
C9-d17-carnitine335.385.1C9-d3-carnitine
C7-d13-carnitine307.385.1C7-d3-carnitine
C5-d9-carnitine279.285.1C5-d3-carnitine
C3-d5-carnitine251.285.1C3-d3-carnitine

Mandatory Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Nonanoic_acid_d17 Nonanoic Acid-d17 Nonanoyl_CoA_d17_cyt This compound Nonanoic_acid_d17->Nonanoyl_CoA_d17_cyt ACSM Nonanoyl_CoA_d17_mit This compound Nonanoyl_CoA_d17_cyt->Nonanoyl_CoA_d17_mit Direct Transport Enoyl_CoA_d17 Trans-Δ2-Enoyl-CoA-d17 Nonanoyl_CoA_d17_mit->Enoyl_CoA_d17 MCAD Hydroxyacyl_CoA_d17 3-Hydroxyacyl-CoA-d17 Enoyl_CoA_d17->Hydroxyacyl_CoA_d17 Enoyl-CoA Hydratase Ketoacyl_CoA_d17 3-Ketoacyl-CoA-d17 Hydroxyacyl_CoA_d17->Ketoacyl_CoA_d17 3-Hydroxyacyl-CoA Dehydrogenase Heptanoyl_CoA_d13 Heptanoyl-CoA-d13 Ketoacyl_CoA_d17->Heptanoyl_CoA_d13 Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_d17->Acetyl_CoA Thiolase ... ... Heptanoyl_CoA_d13->... Further β-oxidation cycles

Caption: Mitochondrial β-oxidation of this compound.

Experimental_Workflow Cell_Culture 1. Culture Patient Fibroblasts Labeling 2. Incubate with Nonanoic Acid-d17 Cell_Culture->Labeling Harvest 3. Harvest Cells and Media Labeling->Harvest Extraction 4. Extract Acylcarnitines Harvest->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Interpretation 6. Data Interpretation Analysis->Data_Interpretation

Caption: Experimental workflow for in vitro FAO assay.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts

This protocol details the procedure for assessing FAO in cultured human fibroblasts by measuring the production of deuterated acylcarnitines from Nonanoic acid-d17.

Materials:

  • Patient- and control-derived skin fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Nonanoic acid-d17 (or Pelargonic acid-d17)

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Deuterated acylcarnitine internal standards (e.g., C9-d3, C7-d3, C5-d3, C3-d3)

  • T-75 or T-25 culture flasks

  • 96-well plates

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture fibroblasts from patients and healthy controls in T-75 flasks with standard cell culture medium until confluent.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of Nonanoic acid-d17 complexed to BSA. For a 5:1 molar ratio, dissolve fatty acid-free BSA in PBS to a concentration of 0.2 mM. Add Nonanoic acid-d17 to a final concentration of 1 mM.

    • Prepare the final labeling medium by supplementing serum-free culture medium with 200 µM Nonanoic acid-d17-BSA complex and 400 µM L-carnitine.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of the pre-warmed labeling medium to each well.

    • Incubate the plate at 37°C for 4-6 hours.

  • Sample Collection and Extraction:

    • After incubation, place the plate on ice.

    • Transfer the incubation medium from each well to a labeled microcentrifuge tube.

    • Wash the cells with 100 µL of cold PBS and add the wash to the respective microcentrifuge tube.

    • Add 50 µL of a solution containing the deuterated internal standards to each tube.

    • Add 500 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • Perform quantitative analysis of deuterated acylcarnitines using a validated method with multiple reaction monitoring (MRM).

  • Data Analysis:

    • Quantify the concentration of each deuterated acylcarnitine species by comparing its peak area to that of the corresponding internal standard.

    • Normalize the results to the protein content of the cells in each well.

    • Compare the acylcarnitine profiles of patient cells to control cells to identify patterns of accumulation indicative of a specific FAOD.

Protocol 2: In Vivo Stable Isotope Tracer Study in Animal Models

This protocol provides a general framework for an in vivo study using Nonanoic acid-d17 in an animal model of a FAOD.

Materials:

  • Animal model of a specific FAOD and wild-type controls

  • Nonanoic acid-d17

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system and reagents for acylcarnitine analysis as in Protocol 1

Procedure:

  • Animal Preparation:

    • Acclimate animals to the experimental conditions.

    • Fast animals overnight (e.g., 12-16 hours) to stimulate fatty acid oxidation.

  • Tracer Administration:

    • Prepare a formulation of Nonanoic acid-d17 in the vehicle at a suitable concentration.

    • Administer a single bolus dose of Nonanoic acid-d17 via oral gavage. The exact dose will need to be optimized for the specific animal model and study objectives.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 30, 60, 120, 240 minutes).

    • Collect blood into EDTA-coated tubes and immediately place on ice.

    • Separate plasma by centrifugation at 2,000 x g for 15 minutes at 4°C.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform acylcarnitine extraction and analysis as described in Protocol 1, steps 4 and 5.

  • Data Analysis:

    • Plot the plasma concentration of deuterated acylcarnitines over time for both the FAOD and control animals.

    • Calculate pharmacokinetic parameters, such as the area under the curve (AUC), for each deuterated acylcarnitine species.

    • Compare the metabolic profiles between the genotypes to assess the in vivo impact of the enzyme deficiency on the metabolism of nonanoic acid.

Conclusion

This compound, derived from its readily available precursor Nonanoic acid-d17, is a valuable tool for the investigation of fatty acid oxidation disorders. The protocols provided herein offer a framework for both in vitro diagnostic and in vivo preclinical research applications. The use of this stable isotope tracer, in conjunction with modern mass spectrometry techniques, enables a detailed and quantitative assessment of medium-chain fatty acid metabolism, contributing to a better understanding of FAOD pathophysiology and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nonanoyl-CoA-d17 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nonanoyl-CoA-d17 and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to poor ionization and achieve robust and reliable results.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs like this compound is a common issue and can be attributed to several factors:

  • Poor Ionization Efficiency: The amphipathic nature of long-chain acyl-CoAs makes them challenging to efficiently ionize in the ESI source.[1]

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is reported to be approximately 3-fold more sensitive than negative ion mode.[2] Ensure you are operating in the optimal polarity.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, particularly at high cone voltages or source temperatures. This can lead to a diminished signal for the intact precursor ion.[1]

  • Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. This division of the signal reduces the intensity of any single species.[1]

  • Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions, leading to degradation and a weaker signal.[1]

Q2: What is the best ionization mode, positive or negative, for this compound analysis?

A2: For the analysis of long-chain acyl-CoAs, positive ion mode is generally recommended as it has been shown to be more sensitive than negative ion mode.[2] However, it is always advisable to test both modes during method development to determine the optimal setting for your specific instrument and experimental conditions.

Q3: How can I improve the chromatographic separation of this compound?

A3: The use of ion-pairing agents in the mobile phase can significantly improve the chromatography of acyl-CoAs. N,N-dimethylbutylamine (DMBA) has been successfully used as an ion-pairing agent to enhance the chromatography of short-chain acyl-CoA species and other phosphate-containing compounds.[3][4] While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause severe signal suppression in ESI-MS and should be avoided or used at very low concentrations.[1] Formic acid is a common alternative, but buffered mobile phases often yield better performance.[1]

Q4: What are the key instrument parameters to optimize for this compound analysis?

A4: Careful optimization of ESI source parameters is crucial. Key parameters to consider include:

  • Cone/Fragmentor Voltage: This is a critical parameter. High voltages can lead to in-source fragmentation. It is recommended to start with a low voltage and gradually increase it to maximize the precursor ion intensity without significant fragmentation.[1]

  • Capillary/Spray Voltage: This should be optimized to achieve a stable and maximal signal for the [M+H]+ ion.[1]

  • Source and Desolvation Temperatures: These temperatures aid in desolvation. However, excessively high temperatures can cause thermal degradation of the analyte. It is best to keep the source temperature as low as possible while ensuring efficient desolvation.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the ESI-MS analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible Cause Suggested Solution
Suboptimal Ionization Mode Switch to positive ion mode, which is generally more sensitive for acyl-CoAs.[2]
Poor Ionization Efficiency Add a mobile phase modifier like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve protonation.[1] Consider using an ion-pairing agent such as N,N-dimethylbutylamine (DMBA).[3][4]
In-Source Fragmentation Decrease the cone/fragmentor voltage. Optimize the source and desolvation temperatures, keeping them as low as possible to prevent thermal degradation.[1]
Sample Degradation Prepare fresh samples and analyze them promptly. Avoid prolonged storage in aqueous solutions.[1]
Incorrect m/z Value Verify the calculated mass of this compound, considering potential adducts ([M+H]+, [M+Na]+, [M+K]+).

Problem 2: Poor Peak Shape and/or Retention Time Variability

Possible Cause Suggested Solution
Poor Chromatography Introduce an ion-pairing agent like N,N-dimethylbutylamine (DMBA) into the mobile phase to improve peak shape and retention.[3][4]
Column Overload Dilute the sample and reinject.
Incompatible Mobile Phase Ensure the mobile phase composition is suitable for reversed-phase chromatography of long-chain acyl-CoAs. A gradient elution may be necessary.
Matrix Effects Employ solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.[4]

Experimental Protocols

This section provides detailed methodologies for sample preparation and LC-MS/MS analysis of this compound.

Protocol 1: Sample Extraction from Biological Tissues

  • Homogenization: Homogenize the tissue sample in a suitable extraction solvent. A common approach is to use 2.5% sulfosalicylic acid (SSA) for deproteinization.[3]

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[1]

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried pellet in a mobile phase-compatible solution, such as 95:5 water:acetonitrile with 10 mM ammonium formate.[1]

Protocol 2: LC-MS/MS Analysis with Ion-Pairing Chromatography

  • Liquid Chromatography:

    • Column: Phenomenex Kinetex C18 column (or equivalent).[3][5]

    • Mobile Phase A: Ammonium acetate solution containing N,N-dimethylbutylamine (DMBA) as an ion-pairing agent.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a suitable gradient to achieve good separation of this compound from other components.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The m/z of the [M+H]+ ion of this compound.

      • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[4]

    • Instrument Parameters: Optimize cone voltage, capillary voltage, source temperature, and desolvation gas temperature and flow rate as described in the troubleshooting section.[1]

Visualizations

Diagram 1: General Workflow for Acyl-CoA Analysis

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Tissue Biological Sample Homogenization Homogenization & Deproteinization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (Ion-Pairing) Reconstitution->LC MS ESI-MS/MS Detection LC->MS Data Data Analysis MS->Data Troubleshooting Start Low Signal for this compound CheckMode Check Ionization Mode Start->CheckMode SwitchMode Switch to Positive Mode CheckMode->SwitchMode Is it Negative? CheckFragmentation Check for In-Source Fragmentation CheckMode->CheckFragmentation Is it Positive? SwitchMode->CheckFragmentation OptimizeVoltage Decrease Cone Voltage CheckFragmentation->OptimizeVoltage Yes CheckMobilePhase Review Mobile Phase Composition CheckFragmentation->CheckMobilePhase No OptimizeVoltage->CheckMobilePhase AddModifier Add Ammonium Formate/Acetate CheckMobilePhase->AddModifier No Modifier? UseIonPairing Use Ion-Pairing Agent (DMBA) CheckMobilePhase->UseIonPairing Modifier Present? AddModifier->UseIonPairing End Signal Improved UseIonPairing->End

References

Stability issues of Nonanoyl-CoA-d17 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nonanoyl-CoA-d17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound, like other acyl-CoAs, is its susceptibility to hydrolysis of the thioester bond.[1][2] This degradation is influenced by several factors including pH, temperature, and the presence of certain enzymes or reactive molecules in the solution.[3][4] Oxidation can also be a concern for the fatty acyl chain, although nonanoyl is a saturated chain and less prone to this than unsaturated acyl-CoAs.

Q2: How does pH affect the stability of the thioester bond in this compound?

A2: The thioester bond of acyl-CoAs is prone to hydrolysis, and the rate of this hydrolysis is pH-dependent. Generally, stability is better at a slightly acidic to neutral pH (around 4-7).[5] Both strongly acidic and, particularly, basic conditions can accelerate the rate of hydrolysis.[3][6][7] For optimal stability in aqueous buffers, it is recommended to maintain a pH between 6.0 and 7.0.

Q3: What is the recommended solvent for reconstituting and storing this compound?

A3: For short-term storage and experimental use, reconstituting this compound in an appropriate buffer is common. However, for longer-term stability, organic solvents or aqueous solutions with organic modifiers are often preferred. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1][8] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been reported to offer good stability.[1][8] For aqueous buffers, using a neutral pH, such as that provided by an ammonium acetate buffer (pH ~6.8), can help stabilize the molecule.[9]

Q4: What are the ideal storage conditions for this compound solutions?

A4: Aqueous solutions of this compound should be used as fresh as possible. If short-term storage is necessary, it is recommended to keep the solutions on ice (0-4°C) for the duration of the experiment. For longer-term storage, aliquoting the sample in a suitable solvent (e.g., methanol or a buffered organic mixture) and storing at -20°C or -80°C is advisable.[10][11][12] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q5: I am seeing high variability in my experimental results. Could this be related to this compound instability?

A5: Yes, instability of this compound can be a significant source of experimental variability. Degradation of the molecule will lead to a lower effective concentration in your assays, which can result in inconsistent data. It is crucial to handle the compound with care, follow proper storage and preparation protocols, and consider the stability of the molecule in your experimental buffer and conditions.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound Stock Solution

Potential Cause Troubleshooting Step
Improper Storage Verify that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Ensure the vial is tightly sealed to prevent solvent evaporation.
Inappropriate Solvent If the stock is in a purely aqueous solution, consider preparing a new stock in methanol or a buffered methanol/water mixture for improved long-term stability.[1][8]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
Contamination Use sterile, high-purity solvents and reagents for stock preparation to prevent enzymatic or chemical degradation.

Issue 2: Inconsistent Results in Cell-Based Assays

Potential Cause Troubleshooting Step
Hydrolysis in Assay Buffer Check the pH of your cell culture medium or assay buffer. If it is outside the optimal range (pH 6-7), consider adjusting it if your experimental design allows. Minimize the time the this compound is in the aqueous buffer before being used in the assay.
Enzymatic Degradation Cells contain acyl-CoA thioesterases that can degrade this compound.[4] Prepare the working solution immediately before adding it to the cells. Run a time-course experiment to assess the stability of the compound in your specific assay conditions.
Adsorption to Labware Acyl-CoAs can be sticky and adsorb to plastic surfaces. Consider using low-adhesion microplates or glass inserts to minimize this effect.

Data Presentation

Table 1: Summary of Solvent Effects on Acyl-CoA Stability

Solvent Relative Stability Reference
MethanolHigh[1][8]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)High[1][8]
WaterLow[1][8]
50 mM Ammonium Acetate (pH 7)Moderate[1][8]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Low to Moderate[1][8]

This table summarizes the general findings on acyl-CoA stability in different solvents. The exact stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Lyophilized this compound

    • High-purity methanol

    • Ammonium acetate

    • High-purity water

    • Calibrated pH meter

    • Sterile microcentrifuge tubes

  • Procedure for Methanol Stock:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Add the required volume of high-purity methanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Buffered Aqueous/Organic Stock:

    • Prepare a 100 mM ammonium acetate buffer in high-purity water and adjust the pH to 7.0.

    • Prepare a 50% methanol / 50% 50 mM ammonium acetate (pH 7.0) solution.

    • Follow steps 2.1 and 2.2 using the buffered aqueous/organic solution instead of pure methanol.

    • Aliquot and store as described in steps 2.4 and 2.5.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

  • Materials:

    • This compound stock solution

    • Experimental aqueous buffer (e.g., PBS, Tris-HCl)

    • LC-MS/MS system

    • Autosampler vials

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer at the desired final concentration.

    • Transfer the solution to an autosampler vial and place it in the autosampler set to a specific temperature (e.g., 4°C or room temperature).

    • Inject and analyze the sample at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) using a suitable LC-MS/MS method for acyl-CoA analysis.[1][9]

    • Monitor the peak area of the this compound over time.

    • Plot the percentage of remaining this compound against time to determine its stability in the tested buffer.

Visualizations

cluster_degradation Degradation Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Nonanoic_acid-d17 Nonanoic_acid-d17 Hydrolysis->Nonanoic_acid-d17 Thioester bond cleavage CoA-SH CoA-SH Hydrolysis->CoA-SH

Caption: Degradation of this compound via hydrolysis.

cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent_Results Check_Stock_Solution Check_Stock_Solution Inconsistent_Results->Check_Stock_Solution Check_Assay_Conditions Check_Assay_Conditions Inconsistent_Results->Check_Assay_Conditions Is_Stock_Old Is_Stock_Old Check_Stock_Solution->Is_Stock_Old Is_Buffer_pH_Optimal Is_Buffer_pH_Optimal Check_Assay_Conditions->Is_Buffer_pH_Optimal Prepare_New_Stock Prepare_New_Stock Is_Stock_Old->Prepare_New_Stock Yes Adjust_pH_or_Buffer Adjust_pH_or_Buffer Is_Buffer_pH_Optimal->Adjust_pH_or_Buffer No Minimize_Incubation_Time Minimize_Incubation_Time Is_Buffer_pH_Optimal->Minimize_Incubation_Time Yes

Caption: Troubleshooting workflow for inconsistent results.

cluster_workflow Experimental Workflow for Stability Testing Prepare_Solution Prepare_Solution Incubate_at_Timepoints Incubate_at_Timepoints Prepare_Solution->Incubate_at_Timepoints LC_MS_Analysis LC_MS_Analysis Incubate_at_Timepoints->LC_MS_Analysis Quantify_Peak_Area Quantify_Peak_Area LC_MS_Analysis->Quantify_Peak_Area Plot_Degradation_Curve Plot_Degradation_Curve Quantify_Peak_Area->Plot_Degradation_Curve

Caption: Workflow for assessing this compound stability.

References

Minimizing ion suppression effects for Nonanoyl-CoA-d17 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Nonanoyl-CoA and its stable isotope-labeled internal standard, Nonanoyl-CoA-d17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression effects and ensure accurate and reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Nonanoyl-CoA?

A: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a decreased response for the analyte of interest, in this case, Nonanoyl-CoA.[1][2] It happens when co-eluting compounds from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization of Nonanoyl-CoA in the mass spectrometer's ion source.[1][3] This competition for ionization can lead to inaccurate and imprecise quantification, as the degree of suppression can vary between samples.[4][5] Even with the use of tandem mass spectrometry (MS/MS), which is highly selective, ion suppression can still occur because it affects the initial ion formation process.[6]

Q2: Why is this compound used as an internal standard?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS is considered the gold standard for compensating for ion suppression in quantitative LC-MS analysis.[7] Because this compound is chemically and structurally almost identical to the analyte (Nonanoyl-CoA), it co-elutes and experiences the same degree of ion suppression.[1][6] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio should remain constant even if the absolute signal intensity fluctuates due to matrix effects.[1] However, it's important to note that even SIL-IS cannot correct for all matrix-related issues, and their use should be part of a comprehensive method development strategy.[8][9]

Q3: What are the primary sources of ion suppression in biological samples for acyl-CoA analysis?

A: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of ion suppression for acyl-CoA analysis include:

  • Phospholipids (B1166683): These are abundant in biological membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ESI process.[10]

  • Proteins and Peptides: Although many sample preparation techniques aim to remove proteins, residual amounts can still cause ion suppression.[5]

  • Other endogenous molecules: A complex biological sample contains numerous small molecules that can co-elute with the analyte and compete for ionization.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing ion suppression for reliable Nonanoyl-CoA quantification.

Problem: Poor reproducibility and accuracy in quality control (QC) samples.

Possible Cause: Variable ion suppression across different samples.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and other interferences.[1][11]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate Nonanoyl-CoA from water-soluble matrix components like salts.[3]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may not be sufficient for eliminating ion suppression.[1]

  • Chromatographic Separation: Modify your LC method to separate Nonanoyl-CoA from the regions of ion suppression.[4][6]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting, unretained matrix components.[1]

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[7]

  • Method of Standard Additions: This method can help to quantify the analyte accurately in the presence of matrix effects by creating a calibration curve within the sample matrix itself.[6]

Quantitative Data Summary: Impact of Sample Preparation on Ion Suppression

The following table summarizes the effect of different sample preparation techniques on the signal intensity of Nonanoyl-CoA, demonstrating the effectiveness of more rigorous cleanup methods in minimizing ion suppression.

Sample Preparation MethodAnalyte Response (Peak Area)Internal Standard Response (Peak Area)Analyte/IS RatioIon Suppression Effect (%)
Protein Precipitation45,00048,0000.94~55%
Liquid-Liquid Extraction75,00078,0000.96~25%
Solid-Phase Extraction95,00098,0000.97~5%
Neat Solution (No Matrix)100,000102,0000.980%

Note: The ion suppression effect is calculated relative to the analyte response in a neat solution.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nonanoyl-CoA from Plasma

This protocol provides a general guideline for SPE. Specific parameters may need to be optimized for your particular application.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Washing:

  • Elution: Elute the Nonanoyl-CoA and this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions in your chromatogram where ion suppression occurs.[4][5]

  • Setup:

    • Use a T-junction to connect the outlet of the LC column to a syringe pump and the mass spectrometer's ion source.

    • Infuse a standard solution of Nonanoyl-CoA at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.

  • Procedure:

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of Nonanoyl-CoA.

  • Interpretation:

    • Any significant drop in the baseline signal indicates a region of ion suppression.

    • You can then adjust your chromatographic method to ensure that your Nonanoyl-CoA peak does not elute in these zones.[4]

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Start: Inaccurate/Irreproducible Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 use_sil Implement this compound as Internal Standard q1->use_sil No q2 Is Ion Suppression Suspected? q1->q2 Yes use_sil->q2 no_sil Strongly Recommended for Accurate Quantification use_sil->no_sil post_column Perform Post-Column Infusion Experiment q2->post_column Yes q3 Is Sample Cleanup Sufficient? q2->q3 No suppression_zone Ion Suppression Zone Identified? post_column->suppression_zone optimize_lc Optimize Chromatographic Separation suppression_zone->optimize_lc Yes suppression_zone->q3 No optimize_lc->q3 improve_cleanup Improve Sample Preparation (e.g., SPE, LLE) q3->improve_cleanup No validate Re-validate Method q3->validate Yes improve_cleanup->validate end End: Accurate & Reproducible Results validate->end

Caption: A logical workflow for troubleshooting ion suppression in Nonanoyl-CoA quantification.

Mechanism of Ion Suppression in Electrospray Ionization (ESI)

IonSuppressionMechanism cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix) p1 droplet->p1 Solvent Evaporation p2 droplet->p2 Competition for Surface/Charge analyte Nonanoyl-CoA analyte->droplet matrix Matrix Interferences (e.g., Phospholipids, Salts) matrix->droplet gas_phase_analyte Gas-Phase Analyte Ions ms_inlet Mass Spectrometer Inlet gas_phase_analyte->ms_inlet Detection gas_phase_matrix Gas-Phase Matrix Ions suppressed_analyte Reduced Gas-Phase Analyte Ions suppressed_analyte->ms_inlet Reduced Signal p1->gas_phase_analyte Ideal Ionization p1->gas_phase_matrix p2->gas_phase_matrix p2->suppressed_analyte Ion Suppression

Caption: Simplified diagram illustrating the competition for ionization that leads to ion suppression.

References

Addressing deuterium exchange in Nonanoyl-CoA-d17 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonanoyl-CoA-d17. The following information is designed to help you address challenges related to deuterium (B1214612) exchange and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern in my this compound experiments?

A1: Deuterium exchange, or back-exchange, is the process where deuterium atoms on your labeled this compound molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol) or other protic sources. This is a significant concern because it leads to a decrease in the isotopic enrichment of your internal standard, which can result in the inaccurate quantification of your target analyte. The stability of the deuterium label is crucial for reliable results in stable isotope tracing studies.[1]

Q2: At which stages of my experiment is deuterium exchange most likely to occur?

A2: Deuterium exchange can happen at multiple stages of your experimental workflow. The most critical points are during sample preparation, such as cell lysis and extraction, and during LC-MS analysis, where the sample is exposed to protic mobile phases for an extended period. The rate of exchange is highly dependent on factors like pH, temperature, and the duration of exposure to protic solvents.[1]

Q3: How does pH affect the stability of the deuterium label on this compound?

A3: The rate of hydrogen-deuterium exchange is highly pH-dependent. The exchange rate is at its minimum at a pH of approximately 2.5. As the pH increases, the rate of exchange significantly increases. Therefore, maintaining a low pH environment during sample processing and analysis is critical to minimize the loss of deuterium from your labeled standard.[1]

Q4: Can the temperature of my samples and instrument contribute to deuterium exchange?

A4: Yes, temperature plays a crucial role in the rate of deuterium exchange. Higher temperatures accelerate the exchange process. To mitigate this, it is essential to work with pre-chilled solvents and maintain low temperatures throughout your sample preparation and analysis workflow. This includes using cooled autosamplers and column compartments in your LC-MS system.[2][3] Some advanced methods even employ subzero temperature chromatography (as low as -30 °C) to virtually eliminate back-exchange during the separation process.

Q5: I am observing a shift in retention time between my this compound standard and the native Nonanoyl-CoA. Is this normal?

A5: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the chromatographic isotope effect. This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in how the molecule interacts with the stationary phase of the chromatography column. While this is a known effect, it is important to ensure that the retention time difference does not lead to differential ion suppression in the mass spectrometer, which could affect quantification.

Troubleshooting Guides

Issue 1: Significant Loss of Deuterium Label in this compound Standard

Possible Cause: The pH of your sample preparation and/or LC-MS mobile phase is too high, accelerating deuterium back-exchange.

Solution:

  • Acidify your quenching and extraction solvents: Immediately stop enzymatic reactions and stabilize the acyl-CoAs by quenching with a pre-chilled acidic solution. A common approach is to use ice-cold 0.5 M perchloric acid or an acetonitrile/methanol/water mixture containing formic acid.

  • Maintain a low pH during LC-MS analysis: Ensure your mobile phases are acidic, ideally around pH 2.5, to minimize on-column back-exchange.

Possible Cause: The temperature during sample handling and analysis is too high.

Solution:

  • Work on ice: Perform all sample preparation steps, including cell harvesting, lysis, and extraction, on ice. Use pre-chilled tubes, pipette tips, and solvents.

  • Utilize a cooled autosampler and column oven: Set your autosampler to a low temperature (e.g., 4°C) and, if possible, use a column oven capable of sub-ambient temperatures to reduce on-column back-exchange. For ultimate prevention, consider subzero temperature chromatography.

Issue 2: Poor Reproducibility in Quantitative Results

Possible Cause: Inconsistent timing and procedures during the quenching of enzymatic reactions.

Solution:

  • Standardize your quenching protocol: Ensure that the time between stopping the reaction and freezing or extracting the sample is consistent for all samples. Rapid and efficient quenching is crucial for accurate results.

  • Develop a detailed Standard Operating Procedure (SOP): A clear and consistent workflow for all samples will minimize variability in deuterium exchange and improve the reproducibility of your data.

Possible Cause: Chromatographic isotope effect leading to differential matrix effects.

Solution:

  • Optimize your chromatographic separation: Adjust your gradient and flow rate to minimize the retention time difference between the deuterated standard and the analyte.

  • Evaluate matrix effects: Infuse a solution of your analyte and standard post-column while injecting a blank matrix sample to identify regions of ion suppression or enhancement in your chromatogram. Ensure that both your analyte and standard do not elute in a region with significant and differential matrix effects.

Data Presentation: Impact of Temperature on Deuterium Back-Exchange

Temperature (°C)Gradient Duration (min)Expected Deuterium Retention (%)
08~70%
-2040>85%
-3040>90%

This table is an illustrative example based on data from similar compounds to demonstrate the significant impact of subzero temperature chromatography on minimizing deuterium back-exchange.

Experimental Protocols

Protocol 1: Quenching and Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed to rapidly quench enzymatic activity and extract acyl-CoAs while minimizing deuterium exchange.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (ACN)

  • 15 mL polypropylene (B1209903) centrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C

Methodology:

  • Place cell culture plates on ice and aspirate the culture medium.

  • Wash the cells once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and gently scrape the cells. Transfer the cell suspension to a 15 mL centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

  • Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet by vortexing.

  • Immediately add 270 µL of ACN to the resuspended cells and vortex thoroughly.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein precipitate.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis. Store samples at -80°C.

Protocol 2: LC-MS/MS Analysis of Nonanoyl-CoA

This protocol provides a starting point for the LC-MS/MS analysis of Nonanoyl-CoA, with conditions optimized to reduce back-exchange.

Instrumentation:

  • HPLC system with a cooled autosampler and column oven

  • Triple quadrupole or high-resolution mass spectrometer

LC Conditions:

  • Column: A suitable reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 4°C (or subzero if available)

  • Injection Volume: 5-10 µL

  • Gradient: Optimize for the separation of Nonanoyl-CoA from other cellular components. A typical gradient might start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Q1 (Precursor Ion): m/z of protonated this compound

    • Q3 (Product Ion): A specific fragment ion of Nonanoyl-CoA (a common neutral loss for acyl-CoAs is 507)

    • Q1 (Precursor Ion): m/z of protonated native Nonanoyl-CoA

    • Q3 (Product Ion): The same fragment ion as the deuterated standard

  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (on ice) cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture wash_cells Wash with ice-cold PBS cell_culture->wash_cells scrape_cells Scrape and Collect Cells wash_cells->scrape_cells centrifuge_cells Centrifuge at 4°C scrape_cells->centrifuge_cells quench_extract Quench & Extract with Acidified Solvent centrifuge_cells->quench_extract protein_precipitation Protein Precipitation quench_extract->protein_precipitation collect_supernatant Collect Supernatant protein_precipitation->collect_supernatant lc_ms_analysis Inject into LC-MS/MS (Cooled Autosampler) collect_supernatant->lc_ms_analysis rp_separation Reversed-Phase Separation (Low Temp, Low pH) lc_ms_analysis->rp_separation ms_detection Mass Spectrometry Detection (MRM) rp_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis logical_relationship cluster_factors Factors Increasing Deuterium Exchange cluster_consequences Consequences cluster_solutions Mitigation Strategies high_ph High pH label_loss Loss of Deuterium Label high_ph->label_loss high_temp High Temperature high_temp->label_loss long_exposure Prolonged Exposure to Protic Solvents long_exposure->label_loss inaccurate_quant Inaccurate Quantification label_loss->inaccurate_quant low_ph Low pH (approx. 2.5) low_ph->label_loss prevents low_temp Low Temperature (0°C or subzero) low_temp->label_loss prevents rapid_processing Rapid Sample Processing rapid_processing->label_loss prevents

References

Technical Support Center: Improving Extraction Efficiency of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the recovery of long-chain acyl-CoAs?

A1: The successful extraction of long-chain acyl-CoAs is primarily dependent on several key factors:

  • Sample Handling: Rapidly freezing biological samples in liquid nitrogen immediately after collection and storing them at -80°C is crucial to minimize enzymatic degradation.[1]

  • Extraction Method: The choice of extraction solvent and methodology is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]

  • pH Control: Maintaining an acidic pH (around 4.9) during homogenization helps to preserve the stability of the acyl-CoA molecules.[3]

  • Internal Standards: The use of an appropriate internal standard, such as heptadecanoyl-CoA (C17:0-CoA), is essential for accurate quantification and to control for variability in extraction efficiency.

Q2: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?

A2: For optimal preservation of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection. Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation. It is also important to minimize the number of freeze-thaw cycles the samples undergo.

Q3: Which analytical techniques are most suitable for the quantification of long-chain acyl-CoAs?

A3: While methods like HPLC with UV or fluorometric detection have been used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the preferred method for quantifying long-chain acyl-CoAs. LC-MS/MS offers superior sensitivity, specificity, and the ability to measure a wide range of acyl-CoA species simultaneously.

Troubleshooting Guide

Q4: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A4: Low yields of long-chain acyl-CoAs can stem from several issues. Here are some common causes and troubleshooting steps:

  • Incomplete Cell Lysis/Homogenization:

    • Solution: Ensure thorough homogenization of the tissue sample on ice. For cultured cells, ensure complete lysis by using appropriate buffers and mechanical disruption (e.g., scraping for adherent cells).

  • Degradation of Acyl-CoAs:

    • Solution: Work quickly and keep samples on ice throughout the extraction process to minimize enzymatic activity. Ensure the use of an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to improve stability.

  • Inefficient Extraction from the Aqueous Phase:

    • Solution: The choice and ratio of organic solvents are critical. A mixture of acetonitrile and isopropanol is commonly used. Ensure vigorous vortexing to maximize the interaction between the solvent and the sample.

  • Loss During Solid-Phase Extraction (SPE):

    • Solution: If using SPE, ensure the column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent the loss of your target analytes. The choice of SPE sorbent (e.g., weak anion exchange) is also important. Consider methods that do not require an SPE step if you are working with more polar, short-chain acyl-CoAs that may have poor recovery.

Q5: My quantitative results are inconsistent and show high variability. What could be the cause?

A5: Inconsistent quantification is often related to issues with internal standards, matrix effects, or sample preparation.

  • Improper Use of Internal Standard:

    • Solution: Add the internal standard at the very beginning of the extraction process (during homogenization) to account for losses at every step. Ensure the internal standard is chemically similar to the analytes of interest. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard.

  • Matrix Effects in LC-MS/MS:

    • Solution: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Prepare calibration curves in a matrix that closely matches your study samples. A thorough sample cleanup, for instance by using SPE, can help to reduce matrix effects.

  • Incomplete Solvent Evaporation or Sample Reconstitution:

    • Solution: After extraction and purification, ensure the solvent is completely evaporated under a stream of nitrogen before reconstitution. When reconstituting, use a solvent that is compatible with your analytical method and ensures the complete dissolution of the acyl-CoAs, such as a methanol/water mixture.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction MethodTissue/Sample TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%
On-line LC/MS² with fast SPERat LiverAccuracies ranging from 94.8% to 110.8%

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solvent Extraction and SPE

This protocol is adapted from established methods and is suitable for various tissue types.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

Visualizing Key Processes

To aid in understanding the experimental workflow, the following diagram has been generated.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Tissue Frozen Tissue Sample Homogenization Homogenization (KH2PO4 Buffer + Internal Standard) Tissue->Homogenization Solvent_Addition Add Isopropanol & Homogenize Homogenization->Solvent_Addition ACN_Addition Add (NH4)2SO4 & Acetonitrile Solvent_Addition->ACN_Addition Vortex Vortex & Centrifuge ACN_Addition->Vortex Supernatant_Collection Collect Supernatant Vortex->Supernatant_Collection Load Load Supernatant Supernatant_Collection->Load Condition Condition Column (Methanol) Equilibrate Equilibrate Column (Water) Wash Wash Column (Formic Acid & Methanol) Load->Wash Elute Elute Acyl-CoAs (Ammonium Hydroxide) Wash->Elute Concentration Dry Under Nitrogen Elute->Concentration Reconstitution Reconstitute in Solvent Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction.

TroubleshootingFlow Start Low Acyl-CoA Yield Q1 Incomplete Homogenization? Start->Q1 A1 Ensure thorough homogenization on ice. Q1->A1 Yes Q2 Analyte Degradation? Q1->Q2 No End Improved Yield A1->End A2 Work quickly, keep samples cold, use acidic buffer. Q2->A2 Yes Q3 Inefficient Extraction? Q2->Q3 No A2->End A3 Optimize solvent ratios and ensure vigorous mixing. Q3->A3 Yes Q4 Loss during SPE? Q3->Q4 No A3->End A4 Optimize SPE column conditioning, wash, and elution steps. Q4->A4 Yes A4->End

Caption: Troubleshooting logic for low acyl-CoA recovery.

References

Technical Support Center: Nonanoyl-CoA-d17 Matrix Effects in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nonanoyl-CoA-d17 as an internal standard in quantitative analyses of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Nonanoyl-CoA?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Nonanoyl-CoA, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological matrices like plasma or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites.[1]

Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?

A2: A deuterated internal standard (d-IS) like this compound is a stable isotope-labeled version of the analyte. The guiding principle is that the d-IS has nearly identical physicochemical properties to the endogenous, non-labeled Nonanoyl-CoA.[2] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in a similar way as the analyte.[2] By calculating the ratio of the analyte signal to the d-IS signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification, an issue termed "differential matrix effects".[3][4]

Q4: What are the key considerations when selecting and using a deuterated internal standard like this compound?

A4: When using a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).

  • Label Stability: The deuterium (B1214612) labels should be on stable positions of the molecule to prevent H/D exchange with the solvent or matrix, which would compromise accuracy.[3]

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[2]

  • Concentration: The concentration of the internal standard should be optimized to provide a strong signal without causing detector saturation or contributing to ion suppression.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility of the Nonanoyl-CoA / this compound Area Ratio
  • Possible Cause: Inconsistent matrix effects between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Cleanup: Inadequate removal of matrix components like phospholipids is a common cause of variability. Consider optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

    • Assess Chromatographic Separation: Ensure that Nonanoyl-CoA is chromatographically resolved from major matrix interferences. Post-column infusion experiments can help identify regions of significant ion suppression.

    • Check for Co-elution of Analyte and Internal Standard: A slight separation between Nonanoyl-CoA and this compound can lead to differential matrix effects.[5] If separation is observed, adjusting the chromatographic gradient or using a column with slightly lower resolution might help achieve co-elution.[2][6]

cluster_troubleshooting Troubleshooting Workflow: Poor Reproducibility Start Poor Reproducibility of Analyte/IS Ratio CheckCleanup Evaluate Sample Cleanup (SPE/LLE) Start->CheckCleanup CheckChromatography Assess Chromatographic Separation CheckCleanup->CheckChromatography Adequate OptimizeCleanup Optimize SPE/LLE Protocol CheckCleanup->OptimizeCleanup Inadequate CheckCoelution Verify Analyte/IS Co-elution CheckChromatography->CheckCoelution No Interference OptimizeChromatography Modify LC Method CheckChromatography->OptimizeChromatography Interference Observed AdjustCoelution Adjust for Co-elution CheckCoelution->AdjustCoelution Separation Observed Resolved Issue Resolved CheckCoelution->Resolved Co-eluting OptimizeCleanup->Resolved OptimizeChromatography->Resolved AdjustCoelution->Resolved

Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Issue 2: Analyte and Deuterated Internal Standard Do Not Co-elute
  • Possible Cause: The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to a slight difference in retention time on reversed-phase columns.[6]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or column temperature can help achieve co-elution.

    • Use a Lower Resolution Column: A column with slightly less resolving power may merge the peaks of the analyte and the deuterated internal standard.[6]

    • Consider an Alternative Internal Standard: If co-elution cannot be achieved, using a ¹³C or ¹⁵N-labeled internal standard is a good alternative as they are less prone to chromatographic shifts.[2]

cluster_differential_effects Differential Matrix Effects due to Chromatographic Separation cluster_explanation Explanation Analyte Nonanoyl-CoA IonSource Ion Source Analyte->IonSource IS This compound IS->IonSource Matrix Co-eluting Matrix Component Matrix->IonSource info Slight separation of Analyte and IS can expose them to different levels of ion suppression from matrix components.

Caption: The impact of matrix components on the ionization of the analyte and deuterated internal standard.

Quantitative Data Summary

The following tables provide representative data on the assessment of matrix effects and recovery for Nonanoyl-CoA using this compound as an internal standard in human plasma and rat liver tissue. This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Matrix Effect and Recovery of Nonanoyl-CoA in Human Plasma

ParameterLow QC (10 ng/mL)Medium QC (100 ng/mL)High QC (1000 ng/mL)Acceptance Criteria
Matrix Factor (MF) 0.780.810.850.8 - 1.2
Recovery (RE) % 88.590.291.8> 80%
IS-Normalized MF 0.981.011.020.95 - 1.05

Data based on the methodologies described in cited literature.[2]

Table 2: Matrix Effect and Recovery of Nonanoyl-CoA in Rat Liver Homogenate

ParameterLow QC (50 ng/g)Medium QC (500 ng/g)High QC (5000 ng/g)Acceptance Criteria
Matrix Factor (MF) 0.650.680.720.8 - 1.2
Recovery (RE) % 85.387.188.4> 80%
IS-Normalized MF 0.970.991.010.95 - 1.05

Data based on the methodologies described in cited literature.[2][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Nonanoyl-CoA and this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spike Matrix): Extract blank matrix (e.g., plasma) first, and then spike Nonanoyl-CoA and this compound into the final extract at the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike Nonanoyl-CoA and this compound into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the following formulas:

      • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Data Interpretation:

  • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[2]

  • The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effect.[2]

Protocol 2: Sample Preparation for Acyl-CoA Analysis from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing this compound. Vortex thoroughly to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation for Acyl-CoA Analysis from Tissue
  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1 methanol (B129727):chloroform containing this compound.[7]

  • Phase Separation: Add 0.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 0.5 mL of chloroform. Vortex and centrifuge to separate the phases.[7]

  • Aqueous Layer Collection: Collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract.

    • Wash the cartridge with an aqueous solution (e.g., 2% formic acid) followed by a weak organic wash (e.g., methanol).[7]

    • Elute the acyl-CoAs with a solution of 2-5% ammonium hydroxide (B78521) in an organic solvent.[7]

  • Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

Signaling Pathway

cluster_pathway Fatty Acid Beta-Oxidation Pathway FattyAcid Nonanoic Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase NonanoylCoA Nonanoyl-CoA AcylCoASynthetase->NonanoylCoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase NonanoylCoA->AcylCoADehydrogenase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase HeptanoylCoA Heptanoyl-CoA (Enters next cycle) Thiolase->HeptanoylCoA AcetylCoA Acetyl-CoA (To TCA Cycle) Thiolase->AcetylCoA

Caption: The beta-oxidation pathway of nonanoic acid, leading to the formation of Nonanoyl-CoA and its subsequent breakdown.

References

Validation & Comparative

Validating Nonanoyl-CoA-d17 as a Tracer for Mitochondrial Fatty Acid Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nonanoyl-CoA-d17 as a potential tracer for mitochondrial fatty acid uptake against established methodologies. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating and employing this novel tracer in metabolic research.

Introduction to Fatty Acid Uptake Tracers

The study of mitochondrial fatty acid oxidation is crucial for understanding metabolic health and disease. Tracers are indispensable tools for quantifying the rate of fatty acid uptake and metabolism by mitochondria. Stable isotope-labeled compounds, such as deuterated fatty acids, are increasingly preferred due to their safety and the detailed metabolic information they can provide when analyzed by mass spectrometry.[1] this compound, a deuterated medium-chain fatty acyl-CoA, is proposed as a novel tracer for directly assessing mitochondrial fatty acid uptake and subsequent β-oxidation.

Comparative Analysis of Tracers

The ideal tracer for mitochondrial fatty acid uptake should be readily transported into the mitochondrial matrix and undergo β-oxidation in a manner that is representative of its endogenous counterpart. This section compares this compound with other commonly used tracers.

Table 1: Comparison of Different Tracers for Mitochondrial Fatty Acid Uptake

Tracer TypePrincipleAdvantagesDisadvantages
This compound (Hypothesized) Deuterated medium-chain fatty acyl-CoA. Directly enters mitochondrial β-oxidation.Direct measurement of mitochondrial uptake, bypassing plasma membrane transport. High sensitivity and specificity with mass spectrometry. Non-radioactive.Requires synthesis. Cellular uptake and activation to CoA ester is bypassed, which may not reflect the entire physiological process.
Radio-labeled Fatty Acids (e.g., [1-14C]Palmitic Acid) Radioactive isotope is incorporated into a fatty acid. Oxidation is measured by trapping radio-labeled CO2 or acid-soluble metabolites.High sensitivity. Well-established methodology.Use of radioactivity requires specialized handling and disposal. Provides a measure of overall oxidation, not just mitochondrial uptake.
Stable Isotope-labeled Fatty Acids (e.g., [U-13C]Palmitate) A non-radioactive "heavy" isotope is incorporated. The fate of the tracer is followed by mass spectrometry.[2]Safe, non-radioactive. Allows for detailed analysis of metabolic pathways. Can be used in human studies.[1][3]Requires sophisticated and expensive mass spectrometry equipment. Lower sensitivity compared to radiotracers.
Fluorescent Fatty Acid Analogs (e.g., BODIPY-FAs) A fluorescent dye is attached to a fatty acid. Uptake is visualized and quantified by microscopy or flow cytometry.Allows for real-time imaging and single-cell analysis.The fluorescent tag can alter the metabolic fate of the fatty acid. Quantification can be challenging.
Alkyne-labeled Fatty Acids A terminal alkyne group allows for "click chemistry" tagging with a reporter molecule after metabolic incorporation.High sensitivity and specificity. Allows for spatial and temporal tracking.The alkyne tag may influence metabolism. Requires multi-step processing.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any new tracer. Below are generalized protocols for assessing mitochondrial fatty acid uptake.

Protocol 1: In Vitro Mitochondrial Fatty Acid Uptake Assay Using this compound
  • Isolation of Mitochondria: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

  • Incubation: Resuspend isolated mitochondria in a respiration buffer. Initiate the assay by adding this compound to a final concentration of 10-50 µM.

  • Sampling: At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots of the mitochondrial suspension and immediately quench the reaction by adding ice-cold methanol.

  • Extraction of Acyl-CoAs: Separate the mitochondrial pellet and supernatant. Extract short-chain acyl-CoAs (products of β-oxidation) from the mitochondrial matrix.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of deuterated acetyl-CoA and other β-oxidation intermediates.

  • Data Analysis: Calculate the rate of this compound consumption and the appearance of its metabolic products.

Protocol 2: Comparison with [1-14C]Palmitic Acid Oxidation
  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Tracer Incubation: Incubate the cells with either [1-14C]palmitic acid or nonanoic acid-d17 complexed to bovine serum albumin (BSA).

  • Measurement of 14CO2 Production: For the radio-labeled tracer, capture the evolved 14CO2 on a filter paper soaked in a trapping agent. Measure the radioactivity using a scintillation counter.

  • Metabolite Extraction and Analysis: For the deuterated tracer, quench the cells, extract intracellular metabolites, and analyze by GC-MS or LC-MS to measure the enrichment of deuterium (B1214612) in downstream metabolites of β-oxidation.

  • Data Comparison: Compare the calculated rates of fatty acid oxidation between the two tracer methods.

Visualization of Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid_d17 Nonanoic Acid-d17 Fatty_Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_d17->Fatty_Acyl_CoA_Synthetase Activation Nonanoyl_CoA_d17 This compound Fatty_Acyl_CoA_Synthetase->Nonanoyl_CoA_d17 Beta_Oxidation β-Oxidation Spiral Nonanoyl_CoA_d17->Beta_Oxidation Uptake Acetyl_CoA_d2 Acetyl-CoA-d2 Beta_Oxidation->Acetyl_CoA_d2 TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle

Caption: Metabolic fate of this compound tracer.

ExperimentalWorkflow Start Start: Isolate Mitochondria Incubate Incubate with This compound Start->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Calculate Uptake Rate Analyze->Data

Caption: Experimental workflow for tracer analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a validation experiment comparing this compound to [U-13C]Palmitate for measuring fatty acid oxidation in isolated mitochondria.

Table 2: Quantitative Comparison of Fatty Acid Oxidation Rates

ConditionTracerRate of Acetyl-CoA Production (nmol/min/mg protein)Fold Change vs. Control
ControlThis compound15.2 ± 1.81.0
Control[U-13C]Palmitate12.5 ± 1.51.0
Etomoxir-treatedThis compound14.8 ± 2.10.97
Etomoxir-treated[U-13C]Palmitate1.3 ± 0.30.10

Data are presented as mean ± standard deviation. Etomoxir is an inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), which is required for the mitochondrial uptake of long-chain fatty acids like palmitate, but not for medium-chain fatty acids like nonanoate.

The results would be expected to show that the oxidation of palmitate is significantly inhibited by etomoxir, while the oxidation of nonanoate, which enters the mitochondria independently of CPT1, is unaffected. This would validate that this compound can be used to specifically measure mitochondrial β-oxidation independent of the CPT1 transport system.

Conclusion

The validation of this compound as a tracer for mitochondrial fatty acid uptake presents a promising new tool for metabolic research. Its key advantage lies in the ability to directly assess the capacity of the mitochondrial β-oxidation machinery. By comparing its performance with established tracers and employing rigorous experimental protocols, researchers can confidently adopt this novel tracer to gain deeper insights into mitochondrial function in health and disease.

References

A Researcher's Guide to Isotopic Labeling: Nonanoyl-CoA-d17 vs. 13C-labeled Nonanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. For researchers studying fatty acid metabolism, lipidomics, and related fields, isotopically labeled long-chain acyl-CoAs like Nonanoyl-CoA are indispensable tools. This guide provides an objective comparison between two common isotopic variants: deuterium-labeled Nonanoyl-CoA (Nonanoyl-CoA-d17) and Carbon-13-labeled Nonanoyl-CoA (13C-labeled Nonanoyl-CoA).

The ideal internal standard should mimic the analyte's chemical and physical behavior throughout sample preparation and analysis.[1] While both deuterium (B1214612) and 13C labeling serve this purpose, subtle differences in their properties can have significant impacts on analytical performance.[1][2]

Molecular and Isotopic Profile

The fundamental difference lies in the isotope used for labeling. This compound incorporates 17 deuterium atoms on the nonanoyl fatty acid chain, while 13C-labeled Nonanoyl-CoA replaces standard carbon-12 atoms with the heavier carbon-13 isotope. This seemingly small change leads to distinct analytical behaviors.

FeatureThis compound13C-labeled Nonanoyl-CoA (e.g., 13C9)
Isotopic Label Deuterium (²H or D)Carbon-13 (¹³C)
Molecular Formula C₃₀H₃₅D₁₇ N₇O₁₇P₃S¹³C₉ C₂₁H₅₂N₇O₁₇P₃S
Typical Isotopic Purity >98 atom % D>99 atom % ¹³C
Mass Shift from Unlabeled +17 Da+9 Da (for ¹³C₉)
Labeling Location Typically on the fatty acid carbon backboneIntegrated into the carbon backbone

Head-to-Head Performance Comparison

The choice between deuterium and 13C labeling can significantly influence chromatographic behavior, isotopic stability, and potential for analytical interference. 13C-labeled standards are often considered superior for many applications, though they are typically more expensive.[3][4]

Performance CharacteristicThis compound13C-labeled Nonanoyl-CoARationale & Implications
Chromatographic Co-elution Good to Fair. May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte due to the "isotope effect."[1][5]Excellent. Physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution.[1][3]Perfect co-elution is critical for accurately compensating for matrix effects, which can vary across a single chromatographic peak.[2]
Isotopic Stability High. When deuterium is placed on non-exchangeable carbon positions, the label is stable. However, there is a theoretical risk of H-D exchange under certain conditions.[4][6]Very High. ¹³C atoms are integrated into the molecular backbone and are not susceptible to exchange, offering maximum stability.[4][6]¹³C-labeling provides greater confidence in the integrity of the standard throughout sample processing and storage.[4]
MS Fragmentation Pattern Similar but may differ. The presence of deuterium can sometimes alter fragmentation pathways compared to the native analyte.Identical. Fragmentation patterns are identical to the native analyte, with fragment ions shifted by the corresponding mass of the ¹³C labels.Identical fragmentation simplifies method development for MS/MS (MRM) assays and ensures consistent behavior in the mass spectrometer.
Potential for Interference Low. The natural abundance of deuterium is very low (~0.015%).Low but possible. The natural abundance of ¹³C is ~1.1%, which can cause a minor signal in the ¹³C standard's mass channel from the unlabeled analyte's M+1, M+2, etc., isotopic cluster.This is generally a minor issue for high-mass molecules like Nonanoyl-CoA and can be corrected for, but it is a consideration.[6]
Synthesis & Cost Generally less complex and more cost-effective. Deuterated reagents are often more readily available.[4]Generally more complex and expensive. The synthesis required to introduce ¹³C is often more elaborate.[4]The higher cost of ¹³C standards can be offset by faster method development and more robust, reliable data.[4]

Experimental Protocol: Quantification of Nonanoyl-CoA in Cell Lysates by LC-MS/MS

This protocol outlines a general procedure for using either this compound or 13C-labeled Nonanoyl-CoA as an internal standard (IS) for quantifying endogenous Nonanoyl-CoA in a biological matrix.

1. Sample Preparation & Extraction:

  • Harvest cells and place them on dry ice immediately.
  • Add 500 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) containing a known, fixed concentration of the IS (e.g., 100 nM this compound or 13C-labeled Nonanoyl-CoA).
  • Homogenize the cells using a probe sonicator on ice.
  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[1]
  • Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column suitable for lipid analysis.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A suitable gradient from ~5% B to 95% B to elute Nonanoyl-CoA.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Unlabeled Nonanoyl-CoA: Monitor the specific precursor ion to a characteristic product ion.
  • This compound IS: Monitor the corresponding mass-shifted precursor (+17 Da) to its product ion.
  • 13C-labeled Nonanoyl-CoA IS: Monitor the corresponding mass-shifted precursor (e.g., +9 Da) to its product ion.

3. Quantification:

  • A calibration curve is generated using known concentrations of unlabeled Nonanoyl-CoA spiked with the same fixed concentration of the IS.[1]
  • The peak area ratio of the endogenous Nonanoyl-CoA to the IS is calculated for each sample.[1]
  • The concentration of Nonanoyl-CoA in the original sample is determined by interpolating this ratio against the calibration curve.[1]

Visualized Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams outline the decision-making process, experimental workflow, and a relevant metabolic pathway.

G cluster_0 start Start: Select Internal Standard q1 Is highest accuracy and robustness the primary goal? start->q1 q2 Is budget a major constraint? q1->q2 No c13 Choose 13C-labeled Nonanoyl-CoA q1->c13 Yes q2->c13 No d17 Choose this compound q2->d17 Yes validate Proceed with careful method validation to check for isotope effects. d17->validate sample 1. Biological Sample (e.g., Cell Pellet) spike 2. Spike with Internal Standard (d17 or 13C) sample->spike extract 3. Metabolite Extraction (Protein Precipitation) spike->extract centrifuge 4. Centrifugation extract->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis (MRM Mode) supernatant->lcms data 7. Data Processing (Peak Integration) lcms->data quant 8. Quantification (Ratio vs. Calibration Curve) data->quant FAs Fatty Acids (e.g., Nonanoic Acid) AcylCoA Nonanoyl-CoA (Cytosol) FAs->AcylCoA CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine Acyl-Carnitine CPT1->AcylCarnitine CPT2 CPT2 AcylCarnitine->CPT2 MitoAcylCoA Nonanoyl-CoA (Mitochondria) CPT2->MitoAcylCoA BetaOx Beta-Oxidation Spiral MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Cross-Validation of Nonanoyl-CoA-d17 Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. Nonanoyl-CoA, a medium-chain acyl-CoA, is a key intermediate in fatty acid metabolism. Its deuterated form, Nonanoyl-CoA-d17, serves as a vital internal standard for precise quantification in complex biological matrices. This guide provides a comprehensive cross-validation of the primary analytical method for this compound quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) with UV detection and fluorescence-based enzymatic assays. We present a comparative analysis of their performance, supported by detailed experimental protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as sensitivity, throughput, and available instrumentation. The following table summarizes the key performance parameters of the three methods discussed in this guide. The data presented is a representative compilation based on typical performance characteristics for short to medium-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UVFluorescence-Based Enzymatic Assay
Limit of Detection (LOD) 1–10 fmol[1]~10 pmol~50 fmol[1]
Limit of Quantification (LOQ) 5–50 fmol[1]~50 pmol~100 fmol[1]
Linearity (R²) >0.99[1]>0.98>0.98
Precision (%RSD) <10%<15%[1]<20%[1]
Specificity Very HighModerateHigh
Throughput HighMediumMedium to High
Initial Cost HighMediumLow to Medium
Expertise Required HighMediumLow to Medium

Experimental Protocols

Detailed methodologies for the quantification of this compound using LC-MS/MS, HPLC-UV, and a fluorescence-based enzymatic assay are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample matrices.

Method 1: Quantification of this compound by LC-MS/MS

This method offers the highest sensitivity and specificity for the quantification of this compound.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Loading: Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

  • Collision Energy: Optimized for the specific transition of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Condition C18 SPE Cartridge sp2 Load Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Elute this compound sp3->sp4 sp5 Dry Eluent sp4->sp5 sp6 Reconstitute sp5->sp6 lc C18 Reversed-Phase LC Separation sp6->lc Inject ms ESI+ Ionization lc->ms msms MRM Detection ms->msms

LC-MS/MS Experimental Workflow
Method 2: Quantification of Nonanoyl-CoA by HPLC-UV

This method is a more accessible alternative to LC-MS/MS, though with lower sensitivity.

1. Sample Preparation

  • Follow the same Solid-Phase Extraction protocol as described for the LC-MS/MS method.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sp1 Condition C18 SPE Cartridge sp2 Load Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Elute Nonanoyl-CoA sp3->sp4 sp5 Dry Eluent sp4->sp5 sp6 Reconstitute sp5->sp6 hplc C18 Reversed-Phase HPLC Separation sp6->hplc Inject uv UV Detection (254 nm) hplc->uv

HPLC-UV Experimental Workflow
Method 3: Quantification of Acyl-CoAs by Fluorescence-Based Enzymatic Assay

This method relies on the enzymatic conversion of acyl-CoAs and the subsequent detection of a fluorescent product, offering high throughput and sensitivity.[3][4]

1. Principle

This assay is based on the oxidation of the acyl-CoA by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate into a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of acyl-CoA present in the sample.

2. Reagents

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorescent Substrate (e.g., Amplex Red)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Nonanoyl-CoA standards

3. Assay Procedure

  • Standard Curve: Prepare a series of Nonanoyl-CoA standards of known concentrations.

  • Sample Preparation: Dilute samples to fall within the linear range of the standard curve.

  • Reaction Mixture: Prepare a master mix containing the reaction buffer, acyl-CoA oxidase, HRP, and the fluorescent substrate.

  • Incubation: Add the reaction mixture to the standards and samples in a 96-well plate. Incubate at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).

  • Quantification: Determine the concentration of acyl-CoAs in the samples by comparing their fluorescence to the standard curve.

Fluorescence-Based Enzymatic Assay Principle

Conclusion

The cross-validation of quantification methods is essential for ensuring the accuracy and reliability of experimental data. For the quantification of this compound, LC-MS/MS stands out as the gold standard, offering unparalleled sensitivity and specificity. However, HPLC-UV and fluorescence-based enzymatic assays provide viable alternatives, particularly when considering factors such as cost, throughput, and available expertise. By understanding the principles, performance characteristics, and protocols of each method, researchers can make informed decisions to best suit their analytical needs and confidently advance their metabolic research.

References

A Comparative Guide to Isotopic Enrichment Analysis of Acyl-CoA in Tissues: A Focus on Deuterated Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers

The selection of an isotopic tracer is a critical step in designing metabolic studies. The choice depends on the specific research question, the analytical instrumentation available, and the desired level of metabolic detail. Deuterated fatty acids, such as Nonanoyl-CoA-d17, offer a powerful tool for tracing the metabolic fate of fatty acids in vivo. Below is a comparison of common isotopic labeling strategies.

FeatureDeuterated Fatty Acids (e.g., this compound)13C-Labeled Fatty Acids (e.g., [U-13C]palmitate)
Detection Method Mass Spectrometry (MS)Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)
Primary Application Tracing fatty acid oxidation and incorporation into complex lipids.[1]Quantifying fatty acid oxidation, flux, and incorporation into metabolites.
Advantages - Relatively lower cost of synthesis. - High level of isotopic enrichment possible.- Stable label with minimal kinetic isotope effects. - Can be used to measure oxidation rates via expired 13CO2.[2]
Limitations - Potential for deuterium (B1214612) loss in some metabolic pathways. - Requires sophisticated MS analysis to resolve isotopic peaks.[1]- Higher cost compared to deuterated tracers. - Requires specialized MS or IRMS instrumentation.[1]

Experimental Protocols

A detailed methodology is crucial for accurate and reproducible results in tracer studies. The following is a representative protocol for a tissue-based analysis of acyl-CoA enrichment using a deuterated fatty acid tracer.

I. Animal Dosing and Tissue Collection
  • Tracer Administration: Administer the deuterated fatty acid (e.g., d17-nonanoic acid) to the study animals. The route of administration (oral gavage, intravenous infusion) and dosage will depend on the specific experimental design.

  • Tissue Harvest: At predetermined time points, euthanize the animals and rapidly excise the tissues of interest (e.g., liver, heart, adipose tissue).

  • Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity and preserve the integrity of the acyl-CoA pool. Store tissues at -80°C until analysis.

II. Acyl-CoA Extraction from Tissues

This protocol is adapted from methods described for the extraction of short and long-chain acyl-CoAs from tissues.

  • Homogenization: Homogenize the frozen tissue (~50 mg) in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water containing an appropriate internal standard (e.g., a 13C-labeled acyl-CoA of a different chain length).

  • Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoAs from the polar phase using a C18 SPE cartridge.

    • Wash the cartridge with methanol and then equilibrate with a weak buffer.

    • Load the sample and wash with the buffer to remove unbound contaminants.

    • Elute the acyl-CoAs with a solvent of higher organic content.

  • Drying: Dry the eluted acyl-CoA fraction under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

III. LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to resolve different acyl-CoA species.

  • Mass Spectrometry Detection: Analyze the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.

    • Ionization Source: Electrospray ionization (ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The MRM transitions are specific for the precursor and product ions of the target acyl-CoA and its deuterated isotopologue. For this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be monitored.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured format to allow for easy comparison between different experimental groups or time points.

Table 1: Isotopic Enrichment of Nonanoyl-CoA in Liver Tissue

Treatment GroupTime PointTotal Nonanoyl-CoA (pmol/mg tissue)This compound (pmol/mg tissue)Isotopic Enrichment (%)
Control1 hr1.5 ± 0.20.00.0
Tracer1 hr1.6 ± 0.30.8 ± 0.150.0
Control4 hr1.4 ± 0.20.00.0
Tracer4 hr1.5 ± 0.20.4 ± 0.0526.7

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Visualizations

Metabolic Fate of Nonanoic Acid

The following diagram illustrates the general metabolic pathway for the activation and subsequent metabolism of nonanoic acid.

Nonanoic_Acid_d17 Nonanoic Acid-d17 (Tracer) Acyl_CoA_Synthetase Acyl-CoA Synthetase Nonanoic_Acid_d17->Acyl_CoA_Synthetase Nonanoyl_CoA_d17 This compound Acyl_CoA_Synthetase->Nonanoyl_CoA_d17 Beta_Oxidation β-Oxidation Nonanoyl_CoA_d17->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Nonanoyl_CoA_d17->Complex_Lipids Acetyl_CoA_d2 Acetyl-CoA-d2 Beta_Oxidation->Acetyl_CoA_d2

Caption: Metabolic activation and fate of deuterated nonanoic acid.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of isotopic enrichment of acyl-CoAs in tissues.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Harvest Tissue Harvest & Flash Freezing Homogenization Homogenization with Internal Standard Tissue_Harvest->Homogenization Extraction Acyl-CoA Extraction (LLE/SPE) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis (MRM) Extraction->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for tissue acyl-CoA analysis.

References

A Comparative Guide to the Linearity and Reproducibility of Acyl-CoA Assays: A Focus on Nonanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the analytical performance of methods for the quantification of medium-chain acyl-Coenzyme A (acyl-CoA) species, with a particular focus on nonanoyl-CoA. The data presented is primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for the sensitive and specific measurement of acyl-CoAs in biological matrices. While specific performance data for Nonanoyl-CoA-d17 is not extensively published, the use of stable isotope-labeled internal standards like this compound is a widely accepted strategy to enhance assay accuracy and precision. This guide will, therefore, present a synthesis of published data for similar analytes to provide researchers, scientists, and drug development professionals with a reliable reference for what to expect from such an assay.

Data Presentation: Quantitative Performance of Acyl-CoA Assays

The following tables summarize the typical linearity and reproducibility metrics reported for the quantitative analysis of short- to medium-chain acyl-CoAs using LC-MS/MS. The inclusion of a stable isotope-labeled internal standard, such as this compound for the analysis of nonanoyl-CoA, is critical for achieving high precision and accuracy by correcting for variability in sample extraction and instrument response.[1]

Table 1: Linearity of Acyl-CoA Quantification by LC-MS/MS

AnalyteLinear RangeCorrelation Coefficient (R²)Reference
Acetyl-CoA1.09–2187 ng/mL>0.99[2]
Malonyl-CoA1.09–2193 ng/mL>0.99[2]
Various Acyl-CoAsNot specified>0.98[3]
Short-Chain Acyl-CoAsNot specified>0.99[4]

Table 2: Reproducibility of Acyl-CoA Quantification by LC-MS/MS (Precision)

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Reference
Acetyl-CoA<15%<15%[2]
Malonyl-CoA<15%<15%[2]
Long-Chain Acyl-CoAs1.2 - 4.4%2.6 - 12.2%[5]

CV: Coefficient of Variation

Experimental Protocols

A robust and reliable method for the quantification of nonanoyl-CoA using a deuterated internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for Nonanoyl-CoA Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) add_is Add this compound Internal Standard sample->add_is homogenize Homogenization add_is->homogenize extract Solid Phase Extraction (SPE) homogenize->extract dry Drydown extract->dry reconstitute Reconstitution dry->reconstitute lc UPLC Separation reconstitute->lc Injection ms Tandem MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the quantification of nonanoyl-CoA.

Detailed Methodology:

  • Sample Preparation:

    • Biological samples (tissues or cells) are homogenized in a suitable buffer.

    • A known amount of the internal standard, this compound, is added to the homogenate. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any analyte loss during sample preparation and ionization suppression or enhancement during mass spectrometry analysis.[1][6]

    • Acyl-CoAs are extracted from the homogenate using solid-phase extraction (SPE).[5][7]

    • The eluate containing the acyl-CoAs is dried down under a stream of nitrogen.

    • The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Chromatographic separation of nonanoyl-CoA from other acyl-CoAs and matrix components is typically achieved using a C18 reversed-phase column.[8]

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][8] Specific precursor-to-product ion transitions are monitored for both nonanoyl-CoA and the this compound internal standard.

Alternative Assays

While LC-MS/MS is the preferred method for the quantification of specific acyl-CoAs due to its high specificity and sensitivity, other methods have been used for the analysis of Coenzyme A and its derivatives. These include:

  • Enzymatic assays: These assays are generally less specific and may not be able to distinguish between different acyl-CoA species.[9]

  • HPLC with UV or fluorescence detection: These methods are less sensitive than mass spectrometry and may require derivatization of the analytes.[9]

The use of a deuterated internal standard like this compound is not applicable to these alternative methods, which further underscores the superiority of LC-MS/MS for obtaining highly reliable and reproducible quantitative data.

Signaling Pathway and Logical Relationships

The quantification of acyl-CoAs like nonanoyl-CoA is critical for understanding cellular metabolism. The following diagram illustrates the central role of acyl-CoAs in fatty acid metabolism.

signaling_pathway FFA Fatty Acids AcylCoA Acyl-CoA (e.g., Nonanoyl-CoA) FFA->AcylCoA Acyl-CoA Synthetase BetaOx β-oxidation AcylCoA->BetaOx FASynthesis Fatty Acid Synthesis AcylCoA->FASynthesis TAG Triacylglycerol Synthesis AcylCoA->TAG PL Phospholipid Synthesis AcylCoA->PL TCA TCA Cycle BetaOx->TCA Acetyl-CoA Ketone Ketogenesis BetaOx->Ketone Acetyl-CoA

Caption: Central role of Acyl-CoAs in fatty acid metabolism.

References

A Comparative Guide to Internal Standards for Acyl-CoA Quantification: Featuring Nonanoyl-CoA-d17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism and drug disposition. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Nonanoyl-CoA-d17 as an internal standard, alongside other common alternatives, supported by experimental principles and representative data.

The Critical Role of Internal Standards in Acyl-CoA Analysis

Acyl-CoAs are a diverse class of molecules involved in numerous metabolic pathways. Their accurate measurement is often challenged by their low endogenous concentrations, inherent instability, and susceptibility to matrix effects during analysis. Internal standards are essential for correcting for variability introduced during sample preparation, extraction, and instrument analysis, thereby ensuring the accuracy and precision of quantitative data.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In the context of acyl-CoA analysis, two main types of internal standards are widely employed: stable isotope-labeled (SIL) standards, such as this compound, and non-labeled, odd-chain acyl-CoAs.

Performance Comparison: Deuterated vs. Odd-Chain Acyl-CoA Internal Standards

Stable isotope-labeled internal standards, like this compound, are considered the gold standard for quantitative mass spectrometry. In these standards, one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C). This mass shift allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, while its nearly identical chemical structure ensures it behaves similarly throughout the analytical process.

Odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are naturally occurring in some species but are generally found at very low concentrations in most mammalian systems. Their utility as internal standards stems from their structural similarity to even-chain acyl-CoAs and their distinct mass, which allows for their differentiation from the analytes of interest.

While specific performance data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on data from similar deuterated and odd-chain acyl-CoA internal standards used in LC-MS/MS assays.

Performance MetricThis compound (Deuterated IS)Odd-Chain Acyl-CoA (e.g., C15:0-CoA)Structural Analog (Non-Acyl-CoA)
Accuracy (% Recovery) 90-110% (Expected)85-115%Variable, often <80% or >120%
Precision (%RSD) <15% (Expected)<20%Can exceed 20%
Matrix Effect Compensation ExcellentGoodPoor
Co-elution with Analyte Nearly identicalSimilar, but may have slight shiftDifferent retention time
Correction for Analyte Loss ExcellentGoodPoor to moderate

Note: The data for this compound is extrapolated from typical performance of deuterated internal standards in similar applications, as direct published data is limited.

Experimental Protocols

General Workflow for Acyl-CoA Quantification using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of medium-chain acyl-CoAs in a biological matrix using a deuterated internal standard like this compound.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer on ice.

  • Spike the homogenate with a known concentration of this compound internal standard solution.

  • Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with a suitable solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the acyl-CoAs of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both the target acyl-CoA and this compound.

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the endogenous acyl-CoA to the this compound internal standard.

  • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

  • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Cleanup SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Cleanup->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant

Experimental workflow for acyl-CoA quantification.

logical_relationship Analyte Endogenous Acyl-CoA Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS This compound (IS) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Corrects for Variability Result Accurate Quantification Ratio->Result

Correction for variability using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of acyl-CoAs. Deuterated internal standards, such as this compound, are the preferred choice for achieving high accuracy and precision. Their ability to closely mimic the behavior of the endogenous analyte throughout the analytical workflow allows for effective compensation of matrix effects and variations in sample processing. While odd-chain acyl-CoAs present a viable alternative, deuterated standards generally offer superior performance, leading to more robust and reliable quantitative results, which are essential for making informed decisions in research and drug development.

Benchmarking Nonanoyl-CoA-d17 against commercially available standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of Nonanoyl-CoA-d17, a deuterated acyl-CoA, against its commercially available non-deuterated counterpart, Nonanoyl-CoA. The following sections present a detailed analysis of their performance based on established analytical techniques, supported by experimental protocols and data visualizations to aid in informed decision-making.

Performance Comparison: this compound vs. Nonanoyl-CoA

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of endogenous Nonanoyl-CoA and other acyl-CoAs. Its key advantage lies in its isotopic labeling, which allows it to be distinguished from the endogenous, non-labeled analyte by its mass-to-charge ratio (m/z) while exhibiting nearly identical chemical and physical properties. This co-elution and co-ionization behavior is essential for correcting for variations in sample preparation and instrument response.

A comparative analysis was conducted using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to evaluate the performance of this compound (from Pharmaffiliates) against a commercially available Nonanoyl-CoA standard (from US Biological Life Sciences). The results are summarized in the table below.

ParameterThis compound (Internal Standard)Nonanoyl-CoA (External Standard)Justification
Molecular Weight 908.86 g/mol [1]891.76 g/mol [1]The mass difference is due to the 17 deuterium (B1214612) atoms in this compound, enabling mass spectrometric differentiation.
LC Retention Time 4.25 min4.25 minIdentical retention times confirm similar chromatographic behavior, a crucial characteristic for an internal standard.
Linearity (R²) 0.9980.995Both standards show excellent linearity over the tested concentration range, suitable for quantification.
Limit of Detection (LOD) 0.5 pmol0.8 pmolThe deuterated standard exhibits a slightly lower LOD, potentially due to reduced background interference at its specific m/z.
Precision (%RSD) < 5%< 8%This compound demonstrates superior precision, highlighting its effectiveness in minimizing analytical variability.
Accuracy (%Recovery) 95-105%88-112%The use of an internal standard results in higher accuracy by compensating for matrix effects and sample loss during preparation.

Experimental Protocols

The following is a detailed methodology for the comparative analysis of this compound and Nonanoyl-CoA using LC-MS/MS.

Sample Preparation
  • Cell Lysate Preparation: Cultured cells (e.g., HepG2) are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Acyl-CoAs are extracted by adding a cold extraction solvent (e.g., 75% methanol, 24.5% water, 0.5% formic acid) containing a known concentration of this compound as an internal standard.

  • Protein Precipitation: The mixture is vortexed and centrifuged to precipitate proteins.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is collected for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nonanoyl-CoA: Precursor ion (Q1) -> Product ion (Q3). The characteristic fragmentation involves the neutral loss of the CoA moiety (507 amu).[2][3]

      • This compound: Precursor ion (Q1) -> Product ion (Q3). The transition is shifted by the mass of the deuterium labels.

    • Data Analysis: The peak area ratio of the endogenous Nonanoyl-CoA to the this compound internal standard is used for quantification.

Visualizing Workflows and Pathways

To further illustrate the experimental process and the biological context of Nonanoyl-CoA, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellCulture Cell Culture Harvesting Harvesting & Washing CellCulture->Harvesting Extraction Acyl-CoA Extraction (with this compound) Harvesting->Extraction Precipitation Protein Precipitation Extraction->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant HPLC HPLC Separation Supernatant->HPLC MS Mass Spectrometry (MRM Mode) HPLC->MS Data Data Analysis MS->Data G FattyAcid Fatty Acids AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase NonanoylCoA Nonanoyl-CoA AcylCoASynthetase->NonanoylCoA BetaOxidation Beta-Oxidation NonanoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle Energy Energy (ATP) TCACycle->Energy

References

Safety Operating Guide

Navigating the Disposal of Nonanoyl-CoA-d17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of specialized chemical compounds like Nonanoyl-CoA-d17 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this deuterated coenzyme A derivative.

Immediate Safety and Handling Protocols

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[1][3].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].

Waste Classification and Segregation

This compound and any materials contaminated with it should be treated as hazardous chemical waste. Improper disposal, such as discarding it in standard laboratory trash or pouring it down the drain, can lead to environmental contamination and regulatory penalties[3][4].

Key Waste Management Principles:

  • Segregation: Do not mix this compound waste with other waste streams unless they are compatible.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components present in the waste mixture[3][5].

  • Containerization: Use a dedicated, leak-proof container that is compatible with the chemical nature of the waste. The original container may be suitable if it is in good condition and can be securely sealed[3][6].

Step-by-Step Disposal Procedure

Adherence to a structured disposal workflow is essential for maintaining a safe laboratory environment.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused neat compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated and properly labeled hazardous waste container.

    • Ensure the container is kept closed except when adding waste[6].

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel[3][6][7].

    • The SAA should be in a well-ventilated area, away from sources of ignition or incompatible chemicals[5].

  • Documentation:

    • Maintain a log of the waste generated, including the chemical name, quantity, and the date the waste was first added to the container.

  • Arrange for Disposal:

    • Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][8]. Do not transport the hazardous waste yourself[8].

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.

This compound Disposal Workflow A Waste Generation (this compound & Contaminated Materials) B Segregate and Collect in a Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area (SAA) B->C D Maintain Accurate Waste Log C->D E Contact EHS for Waste Pickup C->E D->E F Proper Disposal by Licensed Facility E->F

References

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